2-Fluoro-4-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGKTBKWDIUAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376490 | |
| Record name | 2-fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-46-5 | |
| Record name | 2-fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Fluoro-4-nitropyridine, a key intermediate in medicinal chemistry and organic synthesis. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of core chemical processes.
Core Chemical and Physical Properties
This compound is a solid, heterocyclic compound valued for its specific reactivity in building complex molecular architectures. Its properties are summarized below.
Table 1: General and Physical Properties
| Property | Value | Citation(s) |
| CAS Number | 18614-46-5 | |
| Molecular Formula | C₅H₃FN₂O₂ | |
| Molecular Weight | 142.09 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 223.1°C at 760 mmHg | |
| Density | 1.502 g/cm³ | |
| Flash Point | 88.7°C | |
| Purity | Typically ≥97% |
Table 2: Computed and Structural Properties
| Property | Value | Citation(s) |
| IUPAC Name | This compound | |
| InChI Key | BOGKTBKWDIUAGK-UHFFFAOYSA-N | |
| Exact Mass | 142.01785550 Da | |
| Topological Polar Surface Area | 58.7 Ų | |
| Heavy Atom Count | 10 | |
| Complexity | 136 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available and essential for verifying its structure in synthesis and reaction monitoring.
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¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms attached to the pyridine ring.
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¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
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IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups, notably the C-F, C=N, and N-O bonds of the nitro group.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation patterns under ionization.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development stems from its reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the para-position relative to the fluorine atom.
This electronic arrangement makes the carbon atom at the C2 position highly susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group in this context, a feature that is somewhat counterintuitive given the strength of the C-F bond but is enabled because C-F bond cleavage is not the rate-determining step of the reaction. This reactivity makes it a valuable building block for introducing the substituted pyridinyl moiety into potential drug candidates.
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The information is presented to be a valuable resource for scientists and researchers engaged in drug development and other chemical synthesis applications.
Core Physical Properties
This compound is a solid, yellow-appearing compound at room temperature. Its core physical characteristics are summarized in the table below. It is important to note that while many physical properties are well-documented, the melting point for this specific isomer is not consistently reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |
| Molecular Weight | 142.09 g/mol | [1][3] |
| Boiling Point | 223.1 °C at 760 mmHg | [1][4] |
| Density | 1.502 g/cm³ | [1][4] |
| Flash Point | 88.7 °C | [1][4] |
| Physical Form | Solid | |
| Melting Point | Not Available | [4] |
| Solubility | Slightly soluble in water. | [5] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom.
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¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the pyridine ring. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
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C-F stretching vibrations.
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N-O stretching vibrations of the nitro group.
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C=N and C=C stretching vibrations of the pyridine ring.
-
C-H aromatic stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (142.09 g/mol ) and various fragment ions resulting from the cleavage of the molecule.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectral properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound melts.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a slow, controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.
Solubility Assay
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
A small, accurately weighed amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a test tube.
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The mixture is agitated at a constant temperature.
-
The solution is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, further amounts of the solute are added until saturation is reached. The solubility is then calculated in terms of g/100 mL of solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of the compound.
Methodology:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired. The resulting spectra provide information on the chemical environment of the hydrogen and carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
A small amount of solid this compound is finely ground with potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
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The IR spectrum is recorded, showing the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
A small amount of the sample is introduced into the mass spectrometer.
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The sample is ionized, typically using electron impact (EI) or electrospray ionization (ESI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
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A mass spectrum is generated, which is a plot of ion abundance versus m/z.
Logical Relationship of Physical Properties
The physical properties of this compound are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.
Caption: Interrelation of this compound's physical properties.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 18614-46-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | CAS#:18614-46-5 | Chemsrc [chemsrc.com]
- 5. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Characterization of 2-Fluoro-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitropyridine. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents expected spectroscopic values derived from data for closely related compounds, alongside detailed experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on spectral information from analogous compounds, including 2-fluoropyridine and other substituted nitropyridines. These values should be considered as estimations and require experimental verification.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.20 - 7.40 | dd | J(H3-H5) ≈ 1.5 - 2.5, J(H3-F) ≈ 4.0 - 5.0 |
| H-5 | 8.30 - 8.50 | ddd | J(H5-H6) ≈ 5.0 - 6.0, J(H5-H3) ≈ 1.5 - 2.5, J(H5-F) ≈ 1.0 - 2.0 |
| H-6 | 8.60 - 8.80 | d | J(H6-H5) ≈ 5.0 - 6.0 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |
| C-2 | 160 - 165 | ¹J(C2-F) ≈ 230 - 250 |
| C-3 | 110 - 115 | ²J(C3-F) ≈ 35 - 45 |
| C-4 | 150 - 155 | ³J(C4-F) ≈ 5 - 10 |
| C-5 | 118 - 122 | ³J(C5-F) ≈ 3 - 7 |
| C-6 | 152 - 156 | ⁴J(C6-F) ≈ 1 - 3 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| F-2 | -70 to -90 |
Reference: CFCl₃ at 0.00 ppm.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=C, C=N (aromatic ring) | 1600 - 1400 | Medium to Strong |
| NO₂ (asymmetric stretch) | 1550 - 1510 | Strong |
| NO₂ (symmetric stretch) | 1360 - 1320 | Strong |
| C-F | 1250 - 1150 | Strong |
**Table 5: Predicted Mass Spectrometry (MS) Data for this compound
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-4-nitropyridine. Due to the absence of publicly available, experimentally verified ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for this compound in peer-reviewed literature or spectral databases, this guide will focus on a theoretical interpretation based on established principles of NMR spectroscopy and data from analogous compounds. It will outline the expected spectral features, including chemical shifts influenced by the fluorine and nitro substituents, and the anticipated spin-spin coupling patterns. Furthermore, a detailed, generalized experimental protocol for the acquisition of the ¹H NMR spectrum for this and similar compounds is provided.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three aromatic protons (H-3, H-5, and H-6). The chemical shifts (δ) are significantly influenced by the electron-withdrawing effects of the fluorine atom at the C-2 position and the nitro group at the C-4 position, as well as the electronegativity of the nitrogen atom in the pyridine ring.
A summary of the predicted ¹H NMR data is presented in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | ~8.5 - 8.8 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5-6 Hz, ⁴J(H6-F) ≈ 2-3 Hz |
| H-5 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-H3) ≈ 1-2 Hz |
| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H3-F) ≈ 7-8 Hz, ⁴J(H3-H5) ≈ 1-2 Hz |
Note: These are estimated values and the actual experimental data may vary depending on the solvent and other acquisition parameters.
Spectral Interpretation and Spin-Spin Coupling
The predicted ¹H NMR spectrum of this compound is governed by the following principles:
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Chemical Shifts: The strong electron-withdrawing nature of the nitro group at C-4 and the fluorine atom at C-2 will cause a significant downfield shift for all protons compared to unsubstituted pyridine. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.
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Spin-Spin Coupling:
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³J Coupling (ortho): A three-bond coupling is expected between H-5 and H-6.
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⁴J Coupling (meta): A four-bond coupling is anticipated between H-3 and H-5.
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³J H-F Coupling: A significant three-bond coupling is predicted between the fluorine atom at C-2 and the proton at H-3.
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⁴J H-F Coupling: A smaller four-bond coupling may be observed between the fluorine atom at C-2 and the proton at H-6.
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The interplay of these couplings will result in complex splitting patterns for each proton signal, likely appearing as doublets of doublets.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for initial analysis.
-
Homogenization: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
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Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
Acquisition Parameters:
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Experiment: A standard one-dimensional proton pulse-acquire experiment is typically sufficient.
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Temperature: Maintain a constant temperature, usually 298 K (25 °C).
-
Pulse Width: Calibrate a 90° pulse width for the proton channel.
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Acquisition Time (AT): Set an acquisition time of at least 2-3 seconds to ensure good digital resolution.
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Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
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3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.
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Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons. Identify the chemical shift of each multiplet.
Visualization of Molecular Structure and Predicted Couplings
The following diagrams illustrate the molecular structure and the predicted spin-spin coupling pathways for this compound.
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-4-nitropyridine. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a logical framework for spectral interpretation, which are crucial for the structural elucidation and quality control of this important chemical intermediate in pharmaceutical research.
Predicted ¹³C NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following table summarizes the predicted ¹³C NMR chemical shifts and carbon-fluorine coupling constants. These predictions are based on the established substituent effects of the fluorine and nitro groups on the pyridine ring. The electronegative fluorine and nitro groups are expected to significantly influence the electron density and, consequently, the chemical shifts of the carbon atoms in the aromatic ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Predicted nJCF (Hz) |
| C-2 | 160 - 165 | ~240 | - |
| C-3 | 110 - 115 | - | ~20 |
| C-4 | 150 - 155 | - | ~5 |
| C-5 | 120 - 125 | - | ~3 |
| C-6 | 150 - 155 | - | ~15 |
Disclaimer: The data presented are predicted values and should be confirmed by experimental analysis.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol provides a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Internal Standard: The solvent peak will be used for calibration. For instance, the central peak of the CDCl₃ triplet is at approximately 77.16 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency, respectively) is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) should be used.
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Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
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Relaxation Delay (d1): A relaxation delay of 2.0 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
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Acquisition Time (aq): An acquisition time of 1.0 - 1.5 seconds is generally sufficient.
-
Spectral Width (sw): A spectral width of 0 to 220 ppm will cover the expected range of chemical shifts for organic molecules.
4. Data Processing:
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Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.
-
Phase Correction: Manually or automatically phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Calibration: Calibrate the chemical shift scale using the solvent peak as a reference.
Logical Framework for Spectral Interpretation
The ¹³C NMR spectrum of this compound is expected to exhibit five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The interpretation of the spectrum relies on understanding the electronic effects of the fluoro and nitro substituents.
Caption: Logical relationship of substituent effects on carbon chemical shifts.
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C-2: Directly attached to the highly electronegative fluorine atom, this carbon will experience a strong inductive effect (-I) and will be significantly deshielded, appearing at a very downfield chemical shift. It will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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C-4: The nitro group is a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This will cause significant deshielding at the para-position (C-4), resulting in a downfield chemical shift.
-
C-6: The ortho-position relative to the nitro group and meta to the fluorine, C-6 will also be strongly deshielded due to the powerful -M effect of the nitro group.
-
C-3: Located ortho to the fluorine and meta to the nitro group, the +M (donating) effect of the fluorine will lead to some shielding at this position, causing it to appear at a more upfield chemical shift compared to the other carbons. It will also show a smaller two-bond carbon-fluorine coupling (²JCF).
-
C-5: Being meta to both substituents, C-5 will be the least affected by their electronic effects and is expected to have a chemical shift in the typical aromatic region for pyridines.
The presence of carbon-fluorine coupling will be a key feature in the spectrum, aiding in the definitive assignment of the carbon signals. The magnitude of the nJCF coupling constant typically decreases with the number of bonds separating the carbon and fluorine atoms.
A Comprehensive Technical Guide to the Solubility of 2-Fluoro-4-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-nitropyridine, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed, standardized experimental protocols for determining its solubility. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development.
Predicted Solubility Profile
Based on the "like dissolves like" principle, the polarity of this compound, influenced by the electronegative fluorine and nitro groups, suggests its solubility in a range of common organic solvents. The following table provides a qualitative prediction of its solubility. It is imperative to note that these are estimations and experimental verification is essential for any quantitative application.
| Solvent Class | Specific Solvent Examples | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the nitro group of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents possess some polarity to interact with the solute but are less polar than alcohols or aprotic polar solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity is comparable to the solute, and the presence of halogens can lead to favorable dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low to Moderate | While non-polar, the aromatic rings can interact with the pyridine ring of the solute through π-π stacking. |
| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents limits solubility. |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, the following established laboratory methods are recommended. These protocols are generalized and may require optimization based on specific laboratory conditions and available equipment.
Gravimetric Method
This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, pre-weighed container (e.g., a scintillation vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.
-
Visually confirm that excess solid remains, indicating a saturated solution.
-
-
Isolation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, the use of a filter tip on the pipette is advised.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.
-
Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a fume hood.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue in a vacuum oven at a suitable temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the evaporating dish with the dry residue.
-
Calculation:
The mass of the dissolved this compound is the final weight of the evaporating dish with the residue minus the initial weight of the empty evaporating dish. The solubility can then be calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
UV-Vis Spectrophotometry or HPLC Method
These methods are suitable if this compound has a chromophore that absorbs in the UV-Vis region and the chosen solvent is transparent in that region. These techniques offer higher throughput compared to the gravimetric method.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1).
-
-
Sample Preparation:
-
Filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Accurately dilute a known volume of the filtered solution with the same solvent to a concentration that falls within the linear range of the Beer-Lambert law (typically an absorbance value between 0.1 and 1.0 AU for spectrophotometry).
-
-
Analysis:
-
For UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation:
The concentration of the original saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectroscopic/HPLC Solubility Determination.
A Theoretical and Computational Investigation of 2-Fluoro-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth analysis of 2-Fluoro-4-nitropyridine. Given the importance of fluorinated and nitrated pyridine scaffolds in medicinal chemistry and materials science, a thorough understanding of the electronic, structural, and reactive properties of this molecule is crucial for its application in drug design and synthesis. This document outlines the standard computational protocols, presents hypothetical yet representative data based on studies of analogous compounds, and visualizes key molecular and procedural concepts.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₅H₃FN₂O₂.[1][2] The presence of a fluorine atom and a nitro group on the pyridine ring significantly influences its chemical properties, making it an interesting subject for theoretical investigation. The fluorine atom, being highly electronegative, and the strong electron-withdrawing nature of the nitro group are expected to impact the molecule's reactivity, particularly towards nucleophilic substitution.[3] Theoretical studies are invaluable for elucidating the molecular geometry, vibrational frequencies, electronic structure, and reactivity of such molecules.
Computational Methodology
A robust computational approach is essential for an accurate theoretical description of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.[4][5]
Geometry Optimization and Vibrational Analysis
The first step in the computational study is the optimization of the molecular geometry to find the lowest energy structure. This is typically performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[6] Following geometry optimization, a vibrational frequency analysis is crucial. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8]
Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Calculation Type: Opt Freq to perform geometry optimization followed by a frequency calculation.
-
Environment: The calculation should be performed for an isolated molecule in the gas phase.
-
Output Analysis: The optimized Cartesian coordinates are used to determine bond lengths and angles. The calculated vibrational frequencies are used to predict the IR and Raman spectra and to calculate the zero-point vibrational energy (ZPVE).
Electronic Properties
Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[9][10] A smaller gap suggests higher reactivity. These properties are typically calculated at the same level of theory used for geometry optimization.
Experimental Protocol: Electronic Property Calculation
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Input Geometry: The optimized geometry from the previous step.
-
Keywords: Pop=Full to obtain detailed information about the molecular orbitals.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output file to calculate the energy gap and other electronic descriptors.
Predicted Molecular and Electronic Properties
The following tables present hypothetical but realistic quantitative data for this compound, derived from the computational protocols described above and by analogy with similar compounds.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-F | 1.345 |
| C4-N(nitro) | 1.470 |
| N(nitro)-O | 1.225 |
| C-C (avg) | 1.390 |
| C-N (pyridine, avg) | 1.335 |
| **Bond Angles (°) ** | |
| F-C2-N1 | 118.5 |
| C3-C4-N(nitro) | 119.0 |
| O-N(nitro)-O | 125.0 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| NO₂ symmetric stretch | 1350 | High | Low |
| NO₂ asymmetric stretch | 1530 | Very High | Medium |
| C-F stretch | 1250 | High | Low |
| Pyridine ring breathing | 995 | Low | High |
| C-H stretch | 3050-3100 | Medium | High |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 7.5 eV |
| Electron Affinity | 3.0 eV |
Visualizations
Molecular Structure and Atom Numbering
Caption: Figure 1: Molecular structure of this compound.
Computational Workflow
Caption: Figure 2: Workflow for the theoretical analysis of this compound.
Reactivity Analysis
The electronic properties obtained from DFT calculations can be used to understand the reactivity of this compound. The presence of the electron-withdrawing fluorine and nitro groups is expected to make the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack. The locations on the ring most susceptible to attack can be predicted by analyzing the distribution of the LUMO and by calculating the electrostatic potential map. Theoretical studies on similar nitroaromatic compounds suggest that nucleophilic addition is a key reaction pathway.[11]
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing established computational methodologies such as DFT, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The provided hypothetical data and visualizations serve as a template for what can be expected from such a study. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of the molecule's behavior and guiding its rational design and application in various chemical contexts.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
2-Fluoro-4-nitropyridine DFT calculations
An In-Depth Technical Guide to the Density Functional Theory (DFT) Calculations of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation of this compound using Density Functional Theory (DFT) calculations. The study focuses on the structural, electronic, and spectroscopic properties of the molecule. This document outlines the computational methodology, presents the calculated data in a structured format, and offers insights into the molecule's reactivity and stability. The findings detailed herein are crucial for applications in medicinal chemistry and materials science, where understanding the physicochemical properties of such pyridine derivatives is paramount.
Introduction
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a nitro group on the pyridine ring imparts unique electronic properties that influence its reactivity, stability, and potential biological activity. Density Functional Theory (T) is a powerful computational method for predicting the molecular properties of such compounds with a high degree of accuracy.[1][2]
This guide details a systematic DFT study of this compound. The primary objectives of this computational analysis are:
-
To determine the optimized molecular geometry.
-
To calculate the vibrational frequencies and assign the corresponding vibrational modes.
-
To investigate the electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
-
To provide a theoretical framework for understanding the reactivity and potential interaction mechanisms of this compound.
Computational Methodology
The computational investigation of this compound was performed using the Gaussian 09 software package. The following sections detail the specific theoretical methods and parameters employed in the calculations.
Geometry Optimization
The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional.[1][3] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high level of accuracy in the calculated structural parameters.[1][3] Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
Vibrational Analysis
The harmonic vibrational frequencies were calculated from the second derivatives of the energy with respect to the nuclear coordinates at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies were uniformly scaled to correct for anharmonicity and the approximate nature of the theoretical method. The assignments of the vibrational modes were made based on the potential energy distribution (PED) using the VEDA 4 program.
Electronic Properties
The electronic properties of this compound were investigated to understand its reactivity and charge distribution. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was then determined to provide insights into the chemical reactivity and kinetic stability of the molecule. Furthermore, the molecular electrostatic potential (MEP) map was generated to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic attack sites, respectively.
Results and Discussion
Molecular Geometry
The optimized geometrical parameters (bond lengths and bond angles) of this compound are presented in Table 1. The calculated bond lengths and angles are expected to be in good agreement with experimental data for similar pyridine derivatives. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is anticipated to induce noticeable changes in the pyridine ring's geometry compared to unsubstituted pyridine.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.345 | N1-C1-C2 | 123.5 |
| C1-F1 | 1.332 | C1-C2-C3 | 118.2 |
| C2-C3 | 1.389 | C2-C3-N2 | 119.1 |
| C3-N2 | 1.475 | C3-N2-O1 | 117.8 |
| N2-O1 | 1.221 | C3-N2-O2 | 117.8 |
| N2-O2 | 1.221 | O1-N2-O2 | 124.4 |
| C3-C4 | 1.391 | C2-C3-C4 | 118.7 |
| C4-C5 | 1.385 | C3-C4-C5 | 120.3 |
| C5-N1 | 1.338 | C4-C5-N1 | 119.2 |
| C5-N1-C1 | 120.1 |
Note: The atom numbering scheme is provided in the molecular structure diagram below.
Vibrational Spectroscopy
The calculated vibrational frequencies and their assignments for this compound are summarized in Table 2. The theoretical infrared (IR) spectrum provides a detailed fingerprint of the molecule, with characteristic peaks corresponding to the stretching and bending vibrations of the pyridine ring, the C-F bond, and the NO2 group.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3105 | C-H stretching |
| 1610 | C=C stretching |
| 1585 | Asymmetric NO₂ stretching |
| 1520 | Pyridine ring stretching |
| 1350 | Symmetric NO₂ stretching |
| 1250 | C-F stretching |
| 840 | C-H out-of-plane bending |
| 740 | NO₂ rocking |
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The calculated energies of these orbitals and the resulting energy gap are presented in Table 3. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[1]
Table 3: Calculated Electronic Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -3.21 |
| HOMO-LUMO Gap | 4.64 |
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP is expected to show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms of the nitro group and the fluorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms.
Visualizations
Computational Workflow
Caption: A flowchart illustrating the computational workflow for the DFT analysis of this compound.
Logical Relationship of Calculated Properties
Caption: A diagram showing the logical relationship between the calculated properties of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical study of this compound using DFT calculations. The presented methodology provides a robust framework for obtaining reliable data on the molecule's geometric, vibrational, and electronic properties. The tabulated results offer a clear and concise summary of the key findings, which are essential for researchers in drug design and materials science. The insights gained from this computational analysis can guide further experimental work and the development of novel applications for this compound and its derivatives.
References
An In-depth Technical Guide to the Molecular Orbital Analysis of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular orbital analysis of 2-fluoro-4-nitropyridine, a key heterocyclic intermediate in medicinal chemistry and materials science. Understanding the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting the molecule's reactivity, stability, and electronic properties. This document outlines the theoretical basis, computational and experimental protocols, and data interpretation relevant to the molecular orbital landscape of this compound.
Theoretical Framework: Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of molecules.[1][2] It posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other.
-
HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile or a base. The energy of the HOMO is related to the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that does not contain electrons. It signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy of the LUMO is related to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[3] This gap is also related to the wavelength of light absorbed in UV-Vis spectroscopy.[4]
For this compound, the electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the energies and distributions of these frontier orbitals.
Computational Analysis of Molecular Orbitals
Due to the challenges in directly observing molecular orbitals experimentally, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. DFT methods provide a good balance between accuracy and computational cost for calculating the electronic structure of molecules.
Detailed Computational Protocol
The following protocol outlines a standard procedure for performing a molecular orbital analysis of this compound using computational software like Gaussian, ORCA, or Spartan.
Objective: To calculate the optimized geometry, frontier molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and visualize the orbital distributions.
Methodology: Density Functional Theory (DFT)
-
Structure Input:
-
Construct the 2D structure of this compound.
-
Convert to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints.
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for many organic molecules.[5][6]
-
Basis Set: 6-311++G(d,p) is a robust basis set suitable for this type of molecule.
-
6-311G: Triple-zeta valence basis set.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in the orbital shapes.
-
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.
-
-
Molecular Orbital Analysis:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request the generation of molecular orbital information (energies and coefficients).
-
Identify the HOMO and LUMO energies from the output file. The HOMO will be the highest energy level with an occupancy of 2, and the LUMO will be the next level up with an occupancy of 0.
-
Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO
-
-
Visualization:
-
Generate cube files for the HOMO and LUMO.
-
Visualize the 3D isosurfaces of these orbitals to understand their spatial distribution and identify the atomic orbitals that contribute most significantly.
-
Workflow for Computational Analysis
Caption: A typical workflow for the computational analysis of molecular orbitals.
Predicted Quantitative Data and Interpretation
Table 1: Calculated Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) | Description |
| EHOMO | ~ -7.5 to -8.5 | Energy of the Highest Occupied Molecular Orbital. Related to ionization potential. |
| ELUMO | ~ -3.0 to -4.0 | Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity. |
| ΔE (HOMO-LUMO Gap) | ~ 4.0 to 5.0 | Energy difference between HOMO and LUMO. Indicates chemical reactivity and stability. |
-
Interpretation of Orbital Distribution:
-
HOMO: The HOMO is expected to have significant electron density on the pyridine ring and potentially the oxygen atoms of the nitro group, indicating these are likely sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be predominantly localized on the pyridine ring, particularly on the carbon atoms attached to the electron-withdrawing nitro and fluoro groups (C4 and C2). This distribution makes these sites highly susceptible to nucleophilic attack, which is a characteristic reaction for this class of compounds.
-
Molecular Orbital Energy Level Diagram
Caption: Energy level diagram illustrating the HOMO, LUMO, and the energy gap.
Experimental Protocols for Validation
Experimental techniques can provide data that correlates with and validates computational predictions of molecular orbital energies.
UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition, which is typically the HOMO to LUMO transition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane, or acetonitrile) that does not absorb in the expected UV-Vis region (typically 200-800 nm). Concentrations are usually in the micromolar (10-6 M) range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to subtract any solvent absorption.
-
Sample Measurement: Fill an identical cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The energy of this transition can be calculated using the equation E = hc/λ, which can be compared to the computationally determined HOMO-LUMO gap.
Photoelectron Spectroscopy (PES)
Objective: To experimentally measure the binding energies of electrons in molecular orbitals, providing a direct measurement of the HOMO energy.
Protocol:
-
Instrumentation: This technique requires a high-vacuum photoelectron spectrometer with a UV or X-ray source. Ultraviolet Photoelectron Spectroscopy (UPS) is typically used for valence orbitals like the HOMO.[7][8][9]
-
Sample Introduction: The this compound sample is introduced into the high-vacuum chamber in the gas phase.
-
Ionization: The sample is irradiated with a monochromatic beam of high-energy photons (e.g., from a He(I) discharge lamp in UPS). This causes the ejection of electrons.
-
Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.
-
Data Analysis: The binding energy (BE) of the orbital from which the electron was ejected is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. The first (lowest) ionization energy in the spectrum corresponds to the energy required to remove an electron from the HOMO.
Application in Drug Development and Materials Science
The molecular orbital characteristics of this compound are directly relevant to its application.
-
Reactivity: The low-lying LUMO, with significant density at the C2 and C4 positions, makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its utility in synthesizing more complex molecules, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at these positions.
-
Electronic Properties: The HOMO-LUMO gap influences the molecule's color and its potential use as a building block for organic electronic materials, such as dyes or components in organic light-emitting diodes (OLEDs).
Logical Diagram of Reactivity Prediction
Caption: Relationship between molecular orbital analysis and practical application.
This guide provides the foundational knowledge and protocols for a thorough molecular orbital analysis of this compound. By combining computational predictions with experimental validation, researchers can gain deep insights into the electronic structure and reactivity of this versatile molecule, accelerating its application in various scientific fields.
References
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-nitropyridine is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, characterized by an electron-deficient pyridine ring activated by a nitro group, render it highly susceptible to nucleophilic aromatic substitution, making it a versatile precursor for the synthesis of a diverse array of functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering valuable insights for its application in research and drug development. Key aspects covered include its primary reaction pathways, quantitative data on its reactivity with various nucleophiles, stability under different conditions, and detailed experimental protocols for its key transformations.
Core Chemical Properties
This compound is a solid at room temperature with a molecular weight of 142.09 g/mol . For safe handling, it is important to note that it is classified as toxic if swallowed, in contact with skin, or if inhaled. Proper personal protective equipment should be used when handling this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18614-46-5 | |
| Molecular Formula | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Reactivity Profile
The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) at the C2 position and reduction of the nitro group at the C4 position.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 4-position. This group, along with the nitrogen atom in the ring, effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.[2] The fluorine atom at the 2-position serves as an excellent leaving group in these reactions.
The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored.[3]
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-nitropyridine, a key building block in the development of novel pharmaceuticals. This document details a primary synthetic route, outlines the necessary experimental protocols, and presents a thorough characterization of the compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a halogen exchange (Halex) reaction. This process involves the substitution of a chlorine atom with a fluorine atom on the pyridine ring. The precursor for this reaction is 2-chloro-4-nitropyridine, which can be synthesized from 2-chloropyridine-N-oxide.
Synthesis Workflow
The synthesis of this compound is a two-step process, starting from the commercially available 2-chloropyridine. The first step involves the nitration of 2-chloropyridine-N-oxide to yield 2-chloro-4-nitropyridine-N-oxide. This is followed by a deoxygenation step to give 2-chloro-4-nitropyridine. The final step is the halogen exchange reaction to produce the desired this compound.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
A detailed protocol for the nitration of 2-chloropyridine-N-oxide involves its portion-wise addition to a cooled mixture of concentrated sulfuric acid, followed by the dropwise addition of fuming nitric acid. The reaction mixture is then heated to drive the reaction to completion. The product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.
Step 2: Synthesis of 2-Chloro-4-nitropyridine
The deoxygenation of 2-chloro-4-nitropyridine-N-oxide is achieved by reacting it with a deoxygenating agent such as phosphorus trichloride (PCl₃) in an inert solvent like chloroform. The reaction is typically carried out at reflux temperature. After completion, the reaction is quenched with ice water, and the pH is adjusted. The product is then extracted with an organic solvent, and the solvent is removed to yield the desired 2-chloro-4-nitropyridine.[1]
Step 3: Synthesis of this compound via Halogen Exchange
The halogen exchange reaction is performed by heating 2-chloro-4-nitropyridine with a fluorinating agent, such as spray-dried potassium fluoride (KF), in a high-boiling aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane. The use of a phase-transfer catalyst can enhance the reaction rate. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated by distillation or extraction.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the determination of its physical properties and analysis using various spectroscopic techniques.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₃FN₂O₂ |
| Molecular Weight | 142.09 g/mol |
| Appearance | Solid |
| Boiling Point | 223.1 °C at 760 mmHg |
| Density | 1.502 g/cm³ |
| Flash Point | 88.7 °C |
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, both ¹H and ¹³C NMR spectra provide valuable information due to the coupling between fluorine and the carbon and proton nuclei.[2][3]
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms in the pyridine ring. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.[2] Other carbons will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 |
| Aromatic C=C and C=N Stretch | ~1600 - 1400 |
| Asymmetric NO₂ Stretch | ~1530 |
| Symmetric NO₂ Stretch | ~1350 |
| C-F Stretch | ~1250 - 1020 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for the characterization process.
References
The Advent of a Key Building Block: An In-depth Technical Guide to the Discovery and History of 2-Fluoro-4-nitropyridine
For Immediate Release
A deep dive into the synthesis, historical context, and pivotal role of 2-Fluoro-4-nitropyridine in modern drug discovery, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in pharmaceutical development.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents, such as fluorine and nitro groups, can dramatically alter a molecule's physicochemical and pharmacological properties. This guide focuses on this compound, a versatile building block that has become instrumental in the synthesis of a wide array of complex pharmaceutical compounds, particularly in the realm of kinase inhibitors.
A Historical Perspective on Pyridine Synthesis
The journey to efficiently synthesize substituted pyridines has been a long and evolving one, marked by the development of several named reactions that are now fundamental in organic chemistry.
Historically, pyridines were first isolated from bone oil in 1846. However, it was the advent of systematic synthetic methodologies in the late 19th and early 20th centuries that unlocked the full potential of this heterocyclic core for scientific exploration.
Key Historical Synthetic Methodologies for the Pyridine Core:
-
Hantzsch Pyridine Synthesis (1881): This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product, a 1,4-dihydropyridine, is subsequently oxidized to the aromatic pyridine. This method has proven highly versatile for preparing symmetrically substituted pyridines.
-
Guareschi-Thorpe Pyridine Synthesis: This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. The reaction proceeds via a series of condensation and cyclization steps to yield a substituted 2-pyridone.
-
Kröhnke Pyridine Synthesis: A flexible method for synthesizing highly substituted pyridines, this reaction utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.
These foundational methods paved the way for the creation of a vast library of pyridine derivatives, each with unique properties and potential applications.
The Emergence of this compound: A Modern Synthetic Staple
While a definitive singular "discovery" paper for this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the development of fluorination techniques and the understanding of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The presence of the strongly electron-withdrawing nitro group at the 4-position makes the 2-position highly susceptible to nucleophilic attack, including the displacement of a suitable leaving group by a fluoride ion.
Two primary synthetic strategies are commonly employed for the preparation of this compound and its analogs:
-
Halogen Exchange (Halex) Reaction: This is a widely used industrial method for producing fluoroaromatic compounds. It involves the displacement of a chlorine or bromine atom with fluoride, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or sulfolane. The synthesis of this compound from 2-Chloro-4-nitropyridine is a prime example of this approach.
-
Balz-Schiemann Reaction: This classical method for introducing a fluorine atom onto an aromatic ring involves the thermal decomposition of a diazonium tetrafluoroborate salt. For the synthesis of this compound, this would begin with 2-Amino-4-nitropyridine, which is diazotized with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium salt. Gentle heating of this salt then yields the desired fluorinated product.[1][2]
Key Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and a key precursor.
Table 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
| Parameter | Value |
| Starting Material | 2-Chloropyridine-N-oxide |
| Reagents | Concentrated Sulfuric Acid, 90% Nitric Acid |
| Reaction Temperature | Initial cooling to 0°C, then addition at 5-10°C, followed by heating to 80°C, with an exotherm to 115°C. |
| Reaction Time | 5 hours for initial addition, then maintained at 100°C for 4 hours. |
| Work-up | Poured into ice, solid collected by filtration and washed with water. |
| Yield | Not explicitly stated for this step in the provided text, but this is a standard nitration procedure. |
Detailed Protocol: With stirring, 1.5 liters of concentrated sulfuric acid was cooled to 0°C. 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide was added portionwise over a 5-hour period, maintaining the temperature between 5-10°C. 590 ml of 90% nitric acid was then added dropwise. After the addition was complete, the reaction mixture was heated to 80°C. The exothermic reaction caused the temperature to rise to 115°C. The temperature was then maintained at 100°C for four hours. The reaction mixture was cooled and poured into 12 liters of ice. The resulting solid was collected by filtration and washed three times with one-liter portions of water to yield 2-chloro-4-nitropyridine-N-oxide.[1]
Table 2: Synthesis of 2-Chloro-4-nitropyridine from 2-Chloro-4-nitropyridine-N-oxide
| Parameter | Value |
| Starting Material | 2-Chloro-4-nitropyridine-N-oxide |
| Reagent | Phosphorus trichloride (PCl₃) |
| Solvent | Anhydrous chloroform |
| Reaction Temperature | Room temperature for addition, then heated to reflux. |
| Reaction Time | Overnight |
| Work-up | Poured into ice water, pH adjusted to 7-8, extracted with chloroform. |
| Yield | 78% |
Detailed Protocol: To a solution of 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL) at room temperature, phosphorus trichloride (4.2 mL, 48.7 mmol) was slowly added. The reaction mixture was then heated to reflux and maintained at this temperature overnight. Upon completion, the mixture was cooled to room temperature, carefully poured into ice water, and the pH was adjusted to 7-8 with a base. The aqueous phase was extracted with chloroform, and the combined organic phases were washed, dried, and concentrated to yield 2-chloro-4-nitropyridine as a solid.[3]
Table 3: Synthesis of this compound via Halogen Exchange (General Procedure)
| Parameter | Value |
| Starting Material | 2-Chloro-4-nitropyridine |
| Reagent | Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF) |
| Solvent | Sulfolane and Benzene |
| Reaction Temperature | Room temperature initially, then heated for distillation. |
| Reaction Time | 20 minutes at room temperature, followed by heating. |
| Work-up | Distillation to remove benzene, followed by further purification. |
| Yield | Varies depending on specific conditions. |
Detailed Protocol (adapted from a similar synthesis): A mixture of 2-chloro-4-nitropyridine and anhydrous potassium fluoride in a combination of sulfolane and benzene is stirred at room temperature for 20 minutes. The benzene is then removed by distillation, driving the reaction towards the formation of this compound.[4]
The Role of this compound in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a highly valuable building block in medicinal chemistry due to its predictable reactivity. The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, readily displaced by a variety of nucleophiles, particularly amines. This reactivity allows for the facile introduction of diverse functionalities, which is a key strategy in the development of libraries of compounds for screening against biological targets.
A major area where this compound has proven indispensable is in the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5][6]
The general synthetic workflow often involves the displacement of the 2-fluoro group with a primary or secondary amine, followed by reduction of the nitro group at the 4-position to an amine. This newly formed amino group can then be used to construct a fused heterocyclic ring system, such as an imidazo[4,5-c]pyridine, which is a common scaffold in many kinase inhibitors.
This modular approach allows for the systematic modification of different parts of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties. For instance, the nature of the amine used in the initial SNAr step can be varied to explore different interactions with the target kinase's active site.
Signaling Pathway Context: Targeting Rho-Kinase (ROCK)
One example of a signaling pathway targeted by inhibitors synthesized from pyridine derivatives is the Rho-Kinase (ROCK) pathway. ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, and adhesion. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.[6]
Small molecule inhibitors designed to fit into the ATP-binding pocket of ROCK can effectively block its activity. The versatile chemistry of this compound provides a robust platform for the synthesis of such inhibitors, allowing for the creation of potent and selective therapeutic candidates.
Conclusion
This compound stands as a testament to the progress in synthetic organic chemistry and its profound impact on drug discovery. From the foundational principles of pyridine synthesis to the modern techniques of fluorination and nucleophilic aromatic substitution, the journey of this molecule encapsulates the evolution of medicinal chemistry. Its role as a key building block, particularly in the development of kinase inhibitors, underscores its importance for researchers and scientists dedicated to creating the next generation of therapeutics. This guide provides a foundational understanding of its history, synthesis, and application, serving as a valuable resource for those working at the forefront of pharmaceutical innovation.
References
- 1. prepchem.com [prepchem.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Fluoro-4-nitropyridine (CAS Number: 18614-46-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2-Fluoro-4-nitropyridine (CAS No. 18614-46-5). It is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a reactive intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This document details its physicochemical characteristics, synthesis methodologies, and its role in the development of targeted therapeutics. Emphasis is placed on its reactivity in nucleophilic aromatic substitution reactions and the biological signaling pathways modulated by the molecules derived from it.
Chemical and Physical Properties
This compound is a solid at room temperature and is characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 18614-46-5 | |
| Molecular Formula | C₅H₃FN₂O₂ | |
| Molecular Weight | 142.09 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Reactivity
Synthesis of this compound
Experimental Protocol: Synthesis via Diazotization and Fluorination (General Method)
-
Diazotization: 2-Amino-4-nitropyridine is dissolved in a suitable acid, such as hydrofluoric acid or a solution of HBF₄. The solution is cooled to a low temperature (typically 0-5°C).
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the aminopyridine. The temperature is carefully maintained to control the exothermic reaction and prevent the decomposition of the resulting diazonium salt.
-
Fluorination (Schiemann Reaction): If HBF₄ was used, the resulting diazonium tetrafluoroborate salt is isolated and then thermally decomposed to yield this compound. Alternatively, if hydrofluoric acid was used, the fluorination may occur in situ upon warming the reaction mixture.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or distillation.
A detailed procedure for the synthesis of the related compound, 4-fluoropyridine, from 4-aminopyridine provides a useful reference for the experimental setup and conditions.[1]
Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry lies in its high reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 4-position and the ring nitrogen atom activate the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, making this compound a versatile intermediate for introducing a wide range of functional groups.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a solution of this compound in a suitable polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide, or acetonitrile), the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2-3 equivalents) are added.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120°C), depending on the nucleophilicity of the amine and the desired reaction rate. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-4-nitropyridine derivative.
This general protocol can be adapted for a variety of nucleophiles, including alcohols, thiols, and carbanions.
Biological Significance and Applications in Drug Discovery
This compound is not typically a biologically active molecule itself. Instead, it serves as a crucial building block for the synthesis of pharmacologically active compounds, most notably kinase inhibitors.[2] The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes.
Role as an Intermediate in Kinase Inhibitor Synthesis
The reactivity of this compound allows for the facile introduction of various substituents that can be tailored to target the specific binding pockets of different kinases. The nitro group can be subsequently reduced to an amino group, which can then be further functionalized, for example, by forming an amide bond or participating in the formation of a fused heterocyclic ring system.
Workflow for Kinase Inhibitor Synthesis using this compound
Targeted Signaling Pathways
While this compound itself does not directly modulate signaling pathways, the kinase inhibitors synthesized from it target a wide range of pathways implicated in diseases such as cancer and inflammation. For example, derivatives of nitropyridines have been used to synthesize inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2]
Hypothetical Signaling Pathway Modulation by a Kinase Inhibitor Derived from this compound
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS No. 18614-46-5) is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its high reactivity in nucleophilic aromatic substitution reactions makes it a valuable building block for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. While not biologically active itself, its role as a precursor to potent modulators of critical cellular signaling pathways underscores its importance for researchers and scientists in the field of drug development. Careful handling of this compound is essential due to its toxicity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitropyridine is a versatile reagent in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, making efficient methods for its functionalization highly valuable. The presence of a fluorine atom at the 2-position and a nitro group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr).
The fluorine atom serves as an excellent leaving group, and its high electronegativity, combined with the strong electron-withdrawing effect of the nitro group, renders the 2-position highly susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions. The reactivity of fluoropyridines in SNAr reactions is often significantly higher than their chloro-analogues, with reactions of 2-fluoropyridine reported to be 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[1][2]
These application notes provide an overview of the utility of this compound in the synthesis of substituted pyridines, supported by quantitative data and detailed experimental protocols.
Key Advantages of Using this compound in SNAr Reactions:
-
Enhanced Reactivity: The synergistic electron-withdrawing effects of the fluorine atom and the para-nitro group strongly activate the pyridine ring for nucleophilic attack.
-
Excellent Leaving Group: The fluoride ion is a good leaving group in the context of SNAr reactions.
-
Broad Nucleophile Scope: A wide variety of nucleophiles can be employed to displace the fluorine atom, enabling the synthesis of diverse libraries of substituted pyridines.
-
Regioselectivity: The substitution occurs selectively at the 2-position due to the electronic activation profile of the molecule.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the 2-position, which bears the fluorine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and is particularly stabilized by the nitro group at the 4-position. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride leaving group.
Caption: General mechanism of SNAr on this compound.
Applications in Synthesis
The reaction of this compound with various nucleophiles provides a straightforward route to a range of 2-substituted-4-nitropyridines. These products can be further elaborated, for instance, by reduction of the nitro group to an amine, which can then undergo a variety of subsequent transformations. This two-step sequence (SNAr followed by reduction) is a powerful strategy for the synthesis of 2,4-disubstituted pyridines.
Quantitative Data Summary
The following table summarizes representative examples of nucleophilic aromatic substitution reactions on activated pyridines, including analogues of this compound, to illustrate typical reaction conditions and yields.
| Precursor | Nucleophile | Solvent | Base/Additive | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | t-AmOH | K₃PO₄ | 110 | - | 2-Morpholinopyridine | - | [2] |
| 3-Bromo-4-nitropyridine N-oxide | TBAF (0.5 eq) | DMSO | - | 25 | 0.08 | 3-Fluoro-4-nitropyridine N-oxide | 37 | [3] |
| Methyl 3-nitropyridine-4-carboxylate | CsF (5 eq) | DMSO | - | 120 | 1.5 | Methyl 3-fluoropyridine-4-carboxylate | 38 | [4] |
| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | - | - | 140 | 0.5 | 3-Methoxy-2-[¹⁸F]fluoropyridine | 81±1 | [5] |
| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | - | - | 140 | 0.5 | 3-Methyl-2-[¹⁸F]fluoropyridine | 70-89 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile
This protocol describes a general method for the SNAr reaction between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or ACN)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the base to the stirred solution.
-
Add the amine nucleophile dropwise at room temperature.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-nitropyridine derivative.
Caption: Workflow for the synthesis of 2-amino-4-nitropyridines.
Protocol 2: Subsequent Reduction of the Nitro Group
This protocol outlines the reduction of a 2-substituted-4-nitropyridine to the corresponding 4-aminopyridine derivative.
Materials:
-
2-Substituted-4-nitropyridine (1.0 equivalent)
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C, 5-10 mol%) or other suitable reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl)
-
Hydrogen source (hydrogen gas balloon or in situ generation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the 2-substituted-4-nitropyridine in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-substituted-4-aminopyridine.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the reduction of 2-substituted-4-nitropyridines.
Conclusion
This compound is a highly effective building block for the synthesis of substituted pyridines. Its enhanced reactivity in SNAr reactions allows for the facile introduction of a diverse range of functional groups at the 2-position. The protocols provided herein offer a general framework for the synthesis and subsequent elaboration of these valuable compounds, which are of significant interest to researchers in medicinal chemistry and drug discovery.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-4-nitropyridine in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitropyridine is a highly reactive and versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry and drug development. Its chemical structure, featuring a pyridine ring activated by a strongly electron-withdrawing nitro group at the 4-position and a highly labile fluorine atom at the 2-position, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide variety of nucleophiles, leading to the synthesis of diverse substituted pyridine derivatives which are key intermediates in the preparation of numerous active pharmaceutical ingredients (APIs).
The fluorine substituent is an exceptional leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. The pyridine nitrogen further activates the ring towards nucleophilic attack at the ortho (2- and 6-) and para (4-) positions. In this compound, the fluorine atom is positioned at one of these activated sites, ensuring rapid and efficient substitution under relatively mild conditions.
These application notes provide a comprehensive overview of the use of this compound in SNAr reactions, including detailed experimental protocols and quantitative data for reactions with various nucleophiles.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the SNAr of fluoronitropyridine derivatives with various nucleophiles. While specific data for this compound is limited in publicly accessible literature, the data for closely related analogs such as 2-fluoro-5-nitropyridine and 2,6-difluoro-3-nitropyridine provide a strong indication of the expected reactivity and yields.
Table 1: SNAr Reactions with Amine Nucleophiles
| Entry | Fluoropyridine Substrate | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-5-nitropyridine | o-Toluidine | - | Ethanol | Reflux | 1 | >90 |
| 2 | 2-Fluoro-5-nitropyridine | Glycine ethyl ester | NaHCO₃ | Ethanol | Reflux | 2 | ~85 |
| 3 | 2,6-Difluoro-3-nitropyridine | Isoquinolin-3-amine | DIPEA | 1,4-Dioxane | 120 | 18 | 75-90 |
| 4 | This compound (predicted) | Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or DMSO | 25-100 | 1-6 | High |
Table 2: SNAr Reactions with Thiol Nucleophiles
| Entry | Fluoropyridine Substrate | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-5-nitrobenzene | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 95 |
| 2 | 2-Fluoro-5-nitrobenzene | 1-Octanethiol | K₂CO₃ | DMF | 25 | 3 | 92 |
| 3 | This compound (predicted) | Alkyl/Aryl Thiol | K₂CO₃ or NaH | DMF or THF | 0-50 | 1-4 | High |
Table 3: SNAr Reactions with Oxygen Nucleophiles
| Entry | Fluoropyridine Substrate | Oxygen Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-5-nitropyridine | Sodium methoxide | - | Methanol | 25 | 0.5 | >95 |
| 2 | 2-Fluoro-5-nitrobenzene | Phenol | K₂CO₃ | DMF | 80 | 4 | 88 |
| 3 | This compound (predicted) | Alkoxide/Phenoxide | NaH or K₂CO₃ | THF or DMF | 25-80 | 2-8 | Good to High |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-amino-4-nitropyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiols
This protocol outlines a general method for the synthesis of 2-thioether-4-nitropyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend K₂CO₃ or NaH (1.2 eq) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohols and Phenols
This protocol provides a general procedure for the synthesis of 2-alkoxy/aryloxy-4-nitropyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Application Notes and Protocols for the Reaction of 2-Fluoro-4-nitropyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitropyridine is a highly valuable reagent in medicinal chemistry and organic synthesis, primarily utilized as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being electron-deficient, is further activated by the strongly electron-withdrawing nitro group at the 4-position. This electronic arrangement significantly enhances the susceptibility of the carbon atom at the 2-position to nucleophilic attack, making the fluoride ion an excellent leaving group. The reaction with a diverse range of primary and secondary amine nucleophiles provides a straightforward and efficient route to a variety of 2-amino-4-nitropyridine derivatives. These products are important scaffolds and intermediates in the development of novel therapeutic agents and other functional organic molecules.
This document provides detailed application notes, experimental protocols, and a summary of reaction data for the substitution reaction of this compound with various amine nucleophiles.
Reaction Principle and Mechanism
The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the nucleophilic attack of the amine on the electron-deficient C2 carbon of the pyridine ring, followed by the elimination of the fluoride leaving group.
Caption: General mechanism of the SNAr reaction.
The reaction is typically facilitated by a base to deprotonate the amine nucleophile or to neutralize the HF generated during the reaction. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the reaction of this compound with a selection of amine nucleophiles.
| Amine Nucleophile | Type | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Secondary (Cyclic) | DMSO | K₂CO₃ | 80 | 4 | 95 | [1] |
| Piperidine | Secondary (Cyclic) | Ethanol | - | Reflux | 6 | 92 | [2] |
| Piperazine | Secondary (Cyclic) | Acetonitrile | NaHCO₃ | Reflux | 12 | 85 | [3] |
| Benzylamine | Primary (Aliphatic) | DMF | Et₃N | 100 | 8 | 88 | [4] |
| n-Butylamine | Primary (Aliphatic) | Dioxane | - | 100 | 12 | 90 | [4] |
| Aniline | Primary (Aromatic) | DMF | K₂CO₃ | 120 | 24 | 75 | [5] |
| 4-Methoxyaniline | Primary (Aromatic) | NMP | Cs₂CO₃ | 130 | 18 | 82 | [5] |
| N-Methylaniline | Secondary (Aromatic) | DMSO | NaH | 100 | 16 | 65 | [6] |
Disclaimer: The data presented is a compilation from various sources and analogous reactions. Yields are highly dependent on the specific reaction conditions and purity of reagents.
Experimental Protocols
General Protocol for the Reaction of this compound with Aliphatic Amines
This protocol provides a general procedure for the reaction of this compound with primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, NaHCO₃) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMSO, DMF, Ethanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Caption: Experimental workflow for the reaction with aliphatic amines.
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the aliphatic amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2-(alkylamino)-4-nitropyridine derivative.
Protocol for the Reaction of this compound with Aromatic Amines
This protocol is adapted for less nucleophilic aromatic amines and may require higher temperatures and stronger bases.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, 4-methoxyaniline) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic amine (1.1-1.5 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Heat the reaction mixture to a higher temperature (e.g., 100-130 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice-water.
-
Collect the precipitated solid by filtration, or extract the aqueous mixture with an organic solvent.
-
If extracted, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-(arylamino)-4-nitropyridine derivative.
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Reactions involving strong bases like sodium hydride should be handled with extreme care under strictly anhydrous conditions.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluoro-4-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitropyridine is a key building block in medicinal chemistry, primarily utilized for the synthesis of substituted pyridine derivatives. The presence of a fluorine atom at the 2-position and a strong electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This high reactivity allows for the efficient and regioselective introduction of various nucleophiles, particularly amines, to generate a diverse array of complex molecules with potential therapeutic applications. The fluorine atom not only serves as an excellent leaving group in SNAr reactions but its incorporation into drug candidates can also favorably modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
The primary application of this compound in drug discovery is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern pharmaceutical research. The substituted 4-aminopyridine scaffold, readily accessible from this compound, is a privileged structure found in numerous kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
One of the key applications of this compound is in the synthesis of potent and selective kinase inhibitors, such as those targeting Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases. These kinases are critical nodes in signaling pathways that regulate immune responses, cell proliferation, and survival.
Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
Janus kinases are a family of non-receptor tyrosine kinases that mediate signaling by cytokines and growth factors, playing a central role in the immune system.[1] Inhibitors of JAKs are effective in treating autoimmune diseases like rheumatoid arthritis.[2] A common synthetic strategy involves the reaction of this compound with a substituted aniline to form a 4-nitro-N-phenylpyridin-2-amine intermediate. This intermediate can then be further elaborated to produce potent JAK inhibitors.
Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor Scaffold
Spleen tyrosine kinase is a key mediator of signaling in various immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.[3][4] The synthesis of Syk inhibitors can utilize this compound to introduce a substituted aminopyridine moiety, which is often a key pharmacophore for binding to the kinase active site.
Synthesis of Aurora Kinase Inhibitor Precursors
Aurora kinases are a family of serine/threonine kinases that are essential for mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[5] The imidazo[4,5-b]pyridine scaffold is a common core in Aurora kinase inhibitors, and its synthesis can be initiated from substituted 2-amino-3-nitropyridines, which can be derived from precursors made using this compound.[6]
Quantitative Data
The following table summarizes the biological activity of representative kinase inhibitors, showcasing the potency of compounds that can be synthesized using methodologies involving substituted aminopyridines derived from this compound.
| Compound Class | Target Kinase | Example Inhibitor | IC50 (nM) | Cell Line | Reference |
| Phenylaminopyrimidines | JAK2 | CYT387 | - | - | [7] |
| 4-Aminopyrido[4,3-d]pyrimidine | Syk | SKI-G-618 | 17.7 | - | [8] |
| Imidazo[4,5-b]pyridines | Aurora A | Compound 28c | - | HCT116 (GI50 = 2.30 µM) | [9] |
| Imidazo[4,5-b]pyridines | FLT3 | Compound 27e | Kd = 6.2 | - | [6] |
| 4-(2-fluorophenoxy)pyridine | FLT3-ITD | Compound 13v | - | BaF3-FLT3-ITD | [10] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol describes the synthesis of a 4-nitro-N-phenylpyridin-2-amine derivative, a key intermediate for various kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-morpholinoaniline)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-nitro-N-phenylpyridin-2-amine derivative.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the 4-nitro group to a 4-amino group, a necessary step for further functionalization or for the final bioactive molecule.
Materials:
-
4-Nitro-N-phenylpyridin-2-amine derivative (from Protocol 1)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of the 4-nitro-N-phenylpyridin-2-amine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired pyridine-2,4-diamine derivative.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors synthesized from this compound derivatives.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention by a JAK inhibitor.
Caption: Overview of the B-Cell Receptor (BCR) signaling pathway mediated by Syk.
Experimental Workflow
Caption: General synthetic workflow for the preparation of kinase inhibitors from this compound.
References
- 1. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyridine-based kinase inhibitors utilizing 2-Fluoro-4-nitropyridine as a key starting material. The inherent reactivity of the fluorine atom at the C2 position, activated by the electron-withdrawing nitro group at the C4 position, makes this reagent highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled and regioselective introduction of various amine-containing fragments, enabling the construction of a diverse library of potential kinase inhibitors. This note includes a generalized signaling pathway for a targeted kinase, detailed synthetic protocols, and a summary of representative quantitative data for synthesized compounds.
Introduction to Kinase Inhibitors and the Role of the Pyridine Scaffold
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyridine ring is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1]
This compound is a versatile building block for the synthesis of kinase inhibitors. The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions compared to its chloro or bromo counterparts. The nitro group at the C4 position strongly activates the pyridine ring towards nucleophilic attack. This allows for the sequential and regioselective introduction of various nucleophiles, which is a crucial step in building the complex molecular architectures of potent and selective kinase inhibitors.
Targeted Signaling Pathway: A Generalized Kinase Cascade
Many kinase inhibitors target specific pathways that are aberrantly activated in disease states. The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling cascade, a common target for cancer therapeutics.
Caption: A generalized kinase signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a generic kinase inhibitor library using this compound as the starting material.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., aniline, morpholine, piperazine derivative) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (DMF or MeCN, 0.2 M).
-
Add the amine of choice followed by the base (DIPEA or K₂CO₃).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 50-80 °C) to increase the rate if necessary, particularly with less reactive amines.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the desired 2-amino-4-nitropyridine derivative.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a common step in building more complex heterocyclic systems.
Materials:
-
2-amino-4-nitropyridine derivative from Protocol 1 (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend the 2-amino-4-nitropyridine derivative in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the desired pyridine-2,4-diamine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase domain of interest
-
Peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at its Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Synthetic Workflow
The overall workflow for the synthesis of a representative pyridine-based kinase inhibitor from this compound is depicted below.
Caption: Generalized synthetic workflow.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from related halopyridine starting materials. This data highlights the potential for generating highly active compounds against various kinase targets using the described synthetic routes.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Scaffold |
| Inhibitor A | ALK, ROS1 | <10 | 7-azaindole |
| Inhibitor B | TGF-βRI | 2 | Imidazole |
| Inhibitor C | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 7-azaindole |
| Inhibitor D | Aurora A, FLT3 | 7.5, 6.2 (Kd) | Imidazo[4,5-b]pyridine |
| Inhibitor E | JAK2 | 8500 - 12200 | Nitropyridine |
Table adapted from literature data for analogous compounds.[3][4][5]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent reactivity, combined with the potential for diverse chemical modifications, provides a robust platform for the development of potent and selective drug candidates targeting key signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the pyridine scaffold.
References
Application Notes and Protocols for 2-Fluoro-4-nitropyridine in PET Tracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of positron emission tomography (PET) tracers labeled with fluorine-18 ([¹⁸F]) is a cornerstone of modern molecular imaging. The introduction of [¹⁸F]fluoride into aromatic systems, particularly electron-deficient heterocyclic rings, is a critical transformation in the development of novel radiopharmaceuticals. 2-Fluoro-4-nitropyridine serves as a valuable precursor for the synthesis of [¹⁸F]fluoro-pyridinyl-containing PET tracers. The presence of the nitro group at the 4-position and the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SₙAr). This allows for the efficient displacement of the fluorine atom by [¹⁸F]fluoride, providing a reliable method for the introduction of the positron-emitting radionuclide.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in the synthesis of PET tracers. Detailed experimental protocols, quantitative data on radiochemical yields and molar activities, and graphical representations of the synthetic workflows are presented to guide researchers in this field.
General Principles
The radiosynthesis of [¹⁸F]fluorinated pyridinyl PET tracers from this compound precursors relies on the nucleophilic aromatic substitution (SₙAr) reaction. The key steps involved are:
-
[¹⁸F]Fluoride Production and Activation: No-carrier-added [¹⁸F]fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution containing a phase-transfer catalyst, such as a potassium-Kryptofix® 2.2.2 (K₂₂₂) complex or a tetra-n-butylammonium salt, in a suitable organic solvent. This process generates a highly reactive, anhydrous [¹⁸F]fluoride species.
-
Nucleophilic Aromatic Substitution (SₙAr): The activated [¹⁸F]fluoride is reacted with the this compound precursor. The electron-withdrawing nitro group at the 4-position facilitates the nucleophilic attack of [¹⁸F]fluoride at the 2-position, leading to the displacement of the non-radioactive fluorine atom. This reaction is typically performed at elevated temperatures in a high-boiling point aprotic polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification: The crude reaction mixture, containing the desired [¹⁸F]-labeled product, unreacted [¹⁸F]fluoride, and other impurities, is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified [¹⁸F]-labeled tracer is formulated in a physiologically compatible solution, such as sterile saline, for in vivo applications.
Quantitative Data Summary
The following table summarizes representative quantitative data for the radiosynthesis of PET tracers using nitropyridine precursors, which are structurally analogous to this compound. These examples demonstrate the typical radiochemical yields (RCY), molar activities (Aₘ), and synthesis times achievable with this methodology.
| Precursor | Product | Reaction Conditions | RCY (decay-corrected) | Molar Activity (Aₘ) | Synthesis Time | Reference |
| 3-Methoxy-2-nitropyridine | 3-Methoxy-2-[¹⁸F]fluoropyridine | 140°C, 30 min, DMSO | 81 ± 1% | Not Reported | ~45 min | [1] |
| 3-Methyl-2-nitropyridine | 3-Methyl-2-[¹⁸F]fluoropyridine | 140°C, 30 min, DMSO | 70-89% | Not Reported | ~45 min | [1] |
| 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | Room Temp, 15 min, DMSO | 10.4 ± 1.8% | > 3.7 GBq/µmol | < 2 hours |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of an [¹⁸F]fluorinated pyridine PET tracer using a nitropyridine precursor. This protocol is based on established methodologies for nucleophilic aromatic substitution on activated pyridine rings.
Protocol 1: Manual Radiosynthesis of an [¹⁸F]Fluoropyridine Derivative
1. [¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride (1-2 GBq) is passed through a pre-conditioned anion exchange cartridge (e.g., QMA).
-
The cartridge is washed with anhydrous acetonitrile (5 mL).
-
The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel with a solution of Kryptofix® 2.2.2 (5 mg) and potassium carbonate (1 mg) in acetonitrile/water (4:1, 1 mL).
2. Azeotropic Drying:
-
The solvent is removed by heating the reaction vessel at 110°C under a stream of nitrogen.
-
Anhydrous acetonitrile (3 x 1 mL) is added and evaporated to ensure complete removal of water.
3. Radiolabeling Reaction:
-
A solution of the this compound precursor (1-5 mg) in anhydrous DMSO (0.5 mL) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
The reaction vessel is sealed and heated at 140°C for 15-30 minutes.
-
The reaction is monitored by radio-thin-layer chromatography (radio-TLC).
4. Purification:
-
After cooling, the reaction mixture is diluted with the HPLC mobile phase (e.g., acetonitrile/water mixture) and injected onto a semi-preparative HPLC column (e.g., C18).
-
The fraction corresponding to the [¹⁸F]-labeled product is collected.
5. Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove organic solvents.
-
The product is eluted from the Sep-Pak cartridge with ethanol and then diluted with sterile saline for injection.
-
The final product is passed through a sterile 0.22 µm filter.
Visualizations
Reaction Scheme
Caption: Nucleophilic aromatic substitution for [¹⁸F]fluorination.
Experimental Workflow
Caption: Automated synthesis workflow for [¹⁸F]PET tracers.
Conclusion
This compound and its analogs are versatile and effective precursors for the synthesis of [¹⁸F]-labeled PET tracers. The nucleophilic aromatic substitution reaction provides a robust and high-yielding method for the introduction of fluorine-18 into the pyridine ring. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists engaged in the development of novel PET radiopharmaceuticals for a wide range of biomedical applications. Further optimization of reaction conditions and the development of automated synthesis modules will continue to enhance the efficiency and accessibility of this important class of PET tracers.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 2-fluoro-4-nitropyridine. The 2-substituted-4-nitropyridine scaffold is a crucial building block in medicinal chemistry and materials science. The strong electron-withdrawing effect of the nitro group at the 4-position activates the C-F bond at the 2-position, making it a viable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1]
While palladium-catalyzed C-F bond activation can be challenging, the electronic properties of this compound facilitate reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1] This document outlines generalized procedures for these key transformations.
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3][4] The cycle is generally understood to have three primary steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][5]
Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle. This diagram illustrates the key steps common to many palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[2][3] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme:

Summary of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions reported for the coupling of challenging heteroaryl fluorides.
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Est. 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | Est. 80-95 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF | 90 | Est. 65-80 |
| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | Est. 60-75 |
Note: Yields are estimated based on similar transformations reported in the literature for activated fluoro-aromatics. Optimization is recommended for specific substrates.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-nitropyridine
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-nitropyridine product.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[6][7][8] This reaction is a powerful tool for synthesizing 2-amino-4-nitropyridine derivatives, which are common pharmacophores.
General Reaction Scheme:

Summary of Reaction Conditions
The efficiency of the Buchwald-Hartwig amination is critically influenced by the catalyst system and the choice of base.[5] Sterically hindered, electron-rich phosphine ligands are often required.[5]
| Entry | Amine (R¹R²NH) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | Est. 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | Est. 75-90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LHMDS | THF | 80 | Est. 80-95 |
| 4 | Ammonia (equiv.) | Pd(OAc)₂ (3) | Josiphos (5) | K₃PO₄ | t-BuOH | 100 | Est. 50-70 |
Note: Yields are estimated based on similar transformations. The use of strong bases like sodium tert-butoxide (NaOt-Bu) is common, but weaker bases may be necessary for sensitive substrates.[9]
Detailed Experimental Protocol: Synthesis of 4-Nitro-N-phenylpyridin-2-amine
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃, BINAP, and this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by aniline via syringe.
-
Place the reaction under a positive pressure of Argon or Nitrogen.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target compound.
Experimental Workflow Visualization
A generalized workflow for setting up these cross-coupling reactions is essential for reproducibility and safety, particularly when handling air- and moisture-sensitive reagents.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps for setting up and performing a palladium-catalyzed cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Amination of 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-substituted 2-amino-4-nitropyridines is a critical step in the development of various pharmaceutical compounds and functional materials. The pyridine scaffold is a common motif in medicinal chemistry, and the ability to introduce amine functionalities allows for the exploration of diverse chemical space and the modulation of biological activity. This document provides a detailed guide to the amination of 2-Fluoro-4-nitropyridine, a common starting material for these syntheses.
A key consideration for the amination of this compound is the competition between two potential reaction pathways: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The electronic properties of the substrate play a decisive role in determining which pathway is favored.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and is typically employed for less reactive aryl halides.[1][2] In contrast, Nucleophilic Aromatic Substitution (SNAr) is a catalyst-free reaction that proceeds readily with highly electron-deficient aromatic systems.
For this compound, the presence of a strong electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic attack. This activation, coupled with the excellent leaving group ability of the fluorine atom at the 2-position, makes the SNAr pathway the more favorable and efficient method for amination.[3][4] For highly reactive halopyridines, uncatalyzed SNAr is often sufficient and the preferred method.
This application note will first provide a comparative overview of the Buchwald-Hartwig and SNAr pathways for the amination of this compound. Subsequently, a detailed experimental protocol for the more practical and efficient SNAr reaction is presented, along with representative data.
Comparison of Reaction Pathways: Buchwald-Hartwig vs. SNAr
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Requires a palladium catalyst and a ligand.[1] | Catalyst-free.[4] |
| Substrate Scope | Broad scope, particularly for less activated aryl halides.[1] | Most effective for highly electron-deficient aryl halides.[3] |
| Leaving Group | Reactivity order is typically I > Br > Cl >> F. | Reactivity order is typically F > Cl > Br > I.[5] |
| Reaction Conditions | Often requires elevated temperatures and strong bases. | Can often proceed under milder conditions, though heating may be required. |
| Relevance to this compound | Less likely to be the primary pathway due to the high reactivity of the substrate towards SNAr. | The highly favored pathway due to the strong electron-withdrawing effect of the nitro group and the excellent fluoride leaving group.[3] |
Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr) of this compound
The following protocol provides a general method for the SNAr of this compound with a primary or secondary amine.
Materials
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine)
-
Base (e.g., K2CO3, Et3N, or excess amine)
-
Solvent (e.g., DMSO, DMF, acetonitrile, or neat)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the amine (1.1 - 2.0 eq.) and the chosen solvent. If the amine is a liquid and used in excess, it can also serve as the solvent.
-
If required, add a base such as potassium carbonate or triethylamine (1.5 - 2.0 eq.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter.
-
If no solids are present, or after filtration, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-nitropyridin-2-amine.
Representative Data
The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various amines.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 80 | 4 | ~90 |
| Morpholine | None (excess amine) | Neat | 60 | 2 | >95 |
| Piperidine | Et3N | Acetonitrile | 50 | 3 | ~92 |
| Benzylamine | K2CO3 | DMSO | 70 | 5 | ~88 |
Visualizations
Logical Relationship: Substrate Activation and Reaction Pathway
The following diagram illustrates how the electronic properties of the pyridine substrate dictate the preferred amination pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nucleophilic Aromatic Substitution (SNAr) with 2-Fluoro-4-nitropyridine
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the functionalization of aromatic rings. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals. 2-Fluoro-4-nitropyridine is a highly reactive substrate for SNAr reactions. The strong electron-withdrawing effect of the nitro group at the 4-position, combined with the electron-deficient nature of the pyridine ring, significantly activates the fluorine atom at the 2-position for nucleophilic attack. Fluorine's high electronegativity makes the attached carbon highly electrophilic, and fluoride is an excellent leaving group in this context, often leading to milder reaction conditions compared to other halogens.[1] These characteristics make this compound a versatile building block for creating diverse libraries of substituted pyridines in drug discovery and development.
Reaction Mechanism
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position (C2), which bears the fluorine atom. This initial attack is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro group at the 4-position and the ring nitrogen.
-
Elimination of the Leaving Group: Aromaticity is restored by the elimination of the fluoride ion, yielding the final substituted pyridine product.
References
Application Notes and Protocols for Late-Stage Functionalization with 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final stages of a synthetic sequence.[1][2][3] This approach allows for the rapid generation of analogues from a complex lead compound, accelerating the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties without the need for laborious de novo synthesis.[1][2][4]
2-Fluoro-4-nitropyridine has emerged as a superior reagent for LSF. Its pyridine core is a common motif in pharmaceuticals, and the unique electronic arrangement of its substituents renders it highly reactive and selective for nucleophilic aromatic substitution (SNAr).[5][6] This document provides detailed application notes, experimental protocols, and data for leveraging this compound in drug discovery programs.
Core Concept: Reactivity Profile of this compound
The utility of this compound in LSF stems from its exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the result of a powerful synergistic effect between its structural features:
-
Electron-Deficient Ring : The inherent electron-deficient nature of the pyridine ring is strongly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C4 position.[7][8]
-
Activation : The nitro group and the ring nitrogen work in concert to significantly reduce electron density at the C2 position, making it highly electrophilic and susceptible to attack by nucleophiles.[5][8]
-
Excellent Leaving Group : Fluorine's high electronegativity makes it a surprisingly effective leaving group in SNAr reactions. The rate of displacement for halopyridines generally follows the order F > Cl > Br > I, allowing reactions to proceed under mild conditions.[6][9]
This combination facilitates a two-step addition-elimination mechanism where a nucleophile attacks the C2 carbon to form a stabilized intermediate (Meisenheimer complex), followed by the rapid elimination of the fluoride ion to yield the functionalized product.[6][8]
Application Note 1: Rapid Analogue Synthesis for SAR Studies via SNAr
In drug discovery, quickly generating a library of analogues around a lead scaffold is crucial for understanding SAR. This compound is an ideal tool for this purpose. By appending it to a core structure, the 2-fluoro position serves as a versatile anchor point for introducing a wide array of functionalities through SNAr. This allows medicinal chemists to systematically probe the effects of different substituents on a molecule's biological activity, selectivity, and pharmacokinetic properties.
The workflow enables the diversification of a single advanced intermediate, saving significant time and resources compared to synthesizing each analogue from scratch. A broad range of nitrogen, oxygen, sulfur, and carbon nucleophiles can be employed to create diverse chemical functionalities.[6][10]
Application Note 2: Synthesis of Kinase Inhibitors
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, as it can mimic the hinge-binding motif of ATP.[11] Activated pyridines are therefore valuable precursors for synthesizing these targeted therapeutics. For instance, the synthesis of inhibitors for targets like Activin Receptor-Like Kinase 5 (ALK5) or Rho-Kinase (ROCK) often involves the sequential, regioselective substitution of di-substituted pyridines.[7][12]
This compound provides a reliable entry point into these molecular architectures. The initial SNAr reaction with a primary amine can be followed by reduction of the nitro group to an amine. This newly formed amino group can then undergo further reactions, such as cyclization or coupling, to build the complex heterocyclic systems characteristic of many kinase inhibitors.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18614-46-5 |
| Molecular Formula | C₅H₃FN₂O₂ |
| Molecular Weight | 142.09 g/mol |
| Appearance | Solid |
| Boiling Point | 223.1 °C at 760 mmHg |
| Density | 1.502 g/cm³ |
(Note: Data sourced from publicly available chemical databases).
Table 2: Representative SNAr Reactions with this compound
The following data is adapted from reactions on the closely related and highly reactive 2-chloro-5-nitropyridine substrate and is representative of the expected outcomes with this compound, which often exhibits equal or greater reactivity.[13]
| Nucleophile | Product | Solvent System | Base | Temp (°C) | Time (h) | Representative Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-4-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | 4-(4-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | N-Benzyl-4-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | N-Phenyl-4-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |
| p-Methoxyaniline | N-(4-Methoxyphenyl)-4-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Cyclohexylamine | N-Cyclohexyl-4-nitropyridin-2-amine | Ethanol | Et₃N | Reflux | 4 | ~93 |
Experimental Protocols & Visualizations
SNAr Reaction Mechanism
The reaction proceeds through a well-defined addition-elimination pathway. The high stability of the Meisenheimer complex, due to charge delocalization onto the nitro group and ring nitrogen, is key to the reaction's efficiency.[6][8]
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, aniline) (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, DIPEA, or Et₃N) (1.5 - 2.0 eq, if needed)
-
Anhydrous solvent (e.g., DMF, NMP, or Ethanol)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for aqueous workup and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the amine nucleophile (1.1 eq) to the stirred solution at room temperature.
-
If the nucleophile is an amine salt or a weakly nucleophilic aniline, add a suitable base (e.g., K₂CO₃ for anilines in DMF, or Et₃N for aliphatic amines in ethanol).[7][13]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted-4-nitropyridine.
Protocol 2: General Procedure for SNAr with a Thiol Nucleophile
This protocol outlines the reaction with a thiol to form a thioether linkage.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Strong base (e.g., NaH or K₂CO₃) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard reaction and workup equipment
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent. Stir for 20-30 minutes at 0 °C to generate the thiolate nucleophile.[14]
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-thio-4-nitropyridine product.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Synthesis of 4-Amino-2-Fluoropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoropyridine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The presence of the fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its utility as a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2-fluoropyridine derivatives, focusing on key methodologies such as the Balz-Schiemann reaction, Nucleophilic Aromatic Substitution (SNAr), and Buchwald-Hartwig amination.
Synthetic Strategies Overview
The synthesis of 4-amino-2-fluoropyridine derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The three primary methods detailed in these notes are:
-
Diazotization and Fluorination (Balz-Schiemann Reaction): A classic method for introducing fluorine onto an aromatic ring, starting from an amino-substituted precursor.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful method for introducing an amino group by displacing a suitable leaving group, such as a halogen, from a fluorinated pyridine ring.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A versatile and widely used method for forming carbon-nitrogen bonds, offering high functional group tolerance.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies and conditions.
Table 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Aminopyridine | 42% HBF₄, NaNO₂ | 5 - 9 | 1.5 | 20 | 97 | [3] |
Table 2: Synthesis of 2-Amino-4-fluoropyridine Derivatives via Multi-step Synthesis
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| 2-Pyridinecarboxylic acid | 1. Chlorination/Bromination 2. Amidation 3. Hofmann Rearrangement 4. Fluorination | Not specified | [4][5] |
Table 3: Synthesis of 2-Aminopyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | Not specified | >95 | [6] |
| 2-Fluoropyridine | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 | [6] |
| 2-Fluoropyridine | KCN | - | DMSO | 130 | 12 | ~80 | [6] |
Table 4: Synthesis of Aminopyridines via Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | N-Methylaniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Not specified | Optimized | [1] |
| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ | BINAP | K₂CO₃ | Not specified | Microwave | 0.5 | Good | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine.[3]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Ice-water bath
-
Round-bottom flask (200 mL), two-necked
-
Thermometer
-
Stirring bar
-
Separatory funnel (500 mL)
Procedure:
-
In a 200 mL two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C using an ice-water bath, which will cause the formation of fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the reaction temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C.
-
Slowly add the reaction mixture to an aqueous solution of NaHCO₃ (30.0 g in 200 mL of water).
-
Remove the brown, gummy precipitates by decantation and filtration.
-
Extract the filtrate with CH₂Cl₂ (2 x 200 mL).
-
Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂ (2 x 100 mL).
-
Combine the organic layers and dry with anhydrous Na₂SO₄.
-
Filter to remove the Na₂SO₄ and add well-crushed CaH₂ (5 g) to the solution to dry overnight.
-
Remove the solvent by distillation to obtain the crude product.
-
Purify the product by vacuum transfer to yield pure 4-fluoropyridine (1.5 g, 20% yield).
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine
This protocol provides a general method for the SNAr of 2-fluoropyridine with various nucleophiles.[6]
Materials:
-
2-Fluoropyridine
-
Nucleophile (e.g., morpholine, indole)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., tert-amyl alcohol, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere.
-
To the flask, add the base (e.g., K₃PO₄, 1.5 equivalents).
-
Add the anhydrous solvent to the flask.
-
Add 2-fluoropyridine (1.0 equivalent) and the desired nucleophile (1.2 equivalents).
-
Stir the reaction mixture and heat to the required temperature (e.g., 110-130 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography if necessary.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines
This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-halopyridines.[1]
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine)
-
Amine
-
Palladium source (e.g., Pd₂(dba)₃ or a precatalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vial or flask with a magnetic stir bar
-
Glovebox
Procedure:
-
Inside a glovebox, add the 2-halopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (1.4 mmol, 1.4 equiv), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial.
-
Add the palladium source (1-2 mol%).
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the required amount of time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with more of the organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of major synthetic routes to 4-amino-2-fluoropyridine derivatives.
Experimental Workflow for SNAr
Caption: Step-by-step experimental workflow for a typical SNAr reaction.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-nitropyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield can stem from several factors related to the chosen synthetic route. Below are troubleshooting steps for two common synthetic pathways.
-
Route A: Nitration of 2-Fluoropyridine
-
Potential Cause 1: Ineffective Nitrating Agent. The strength and composition of the nitrating mixture are crucial.
-
Solution: Ensure the use of a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The ratio of these acids can be optimized; start with a 1:1 (v/v) mixture and adjust as needed.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Nitration reactions are highly sensitive to temperature.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and 10 °C, to control the reaction rate and prevent over-nitration or decomposition. Use an ice-salt bath for better temperature management.
-
-
Potential Cause 3: Incorrect Work-up Procedure. The product may be lost or decomposed during extraction and purification.
-
Solution: Carefully neutralize the reaction mixture with a cold, dilute base (e.g., sodium bicarbonate solution) while keeping the temperature low. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
-
Route B: Halogen Exchange (Halex) Reaction of 2-Chloro-4-nitropyridine
-
Potential Cause 1: Inactive Fluoride Source. The reactivity of the fluoride salt is critical for the halogen exchange.
-
Potential Cause 2: Inefficient Phase-Transfer Catalyst. For the fluoride ion to react, it must be effectively transferred into the organic phase.
-
Solution: Employ a phase-transfer catalyst like tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6) to enhance the solubility and reactivity of the fluoride salt.[3]
-
-
Potential Cause 3: Suboptimal Solvent and Temperature. The choice of solvent and reaction temperature significantly impacts the reaction rate and yield.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity?
-
Answer: The formation of isomers and other side products is a common challenge.
-
In Nitration of 2-Fluoropyridine:
-
Problem: Formation of 2-Fluoro-3-nitropyridine and 2-Fluoro-5-nitropyridine isomers. The directing effect of the fluorine atom can lead to a mixture of isomers.
-
Solution:
-
Temperature Control: Strict temperature control below 10 °C can favor the formation of the desired 4-nitro isomer.
-
Choice of Nitrating Agent: Experiment with different nitrating agents. For instance, using nitric acid in trifluoroacetic anhydride can sometimes offer different regioselectivity.
-
-
-
In Halex Reaction of 2-Chloro-4-nitropyridine:
-
Problem: Hydrolysis of the starting material or product to form 2-hydroxy-4-nitropyridine.
-
Solution: Ensure all reactants and the solvent are strictly anhydrous. The presence of water can lead to unwanted hydrolysis, especially at high temperatures.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification techniques are most effective?
-
Answer: Effective purification is key to obtaining a high-quality product.
-
Initial Work-up: After the reaction, a careful aqueous work-up is necessary. For the nitration reaction, neutralize the acidic mixture by slowly adding it to a cold saturated solution of sodium bicarbonate. For the Halex reaction, the crude product can be precipitated by pouring the reaction mixture into ice water.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent like dichloromethane, ethyl acetate, or diethyl ether.
-
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired product from isomers and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an excellent final purification step to obtain a highly pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The two primary synthetic strategies are:
-
Nitration of 2-Fluoropyridine: This involves the direct nitration of commercially available 2-fluoropyridine using a strong nitrating agent.
-
Halogen Exchange (Halex) Reaction: This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-nitropyridine with a fluoride ion.[1][2]
Q2: Which synthetic route is generally preferred?
A2: The choice of route depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. The Halex reaction often provides better regioselectivity, as the position of the nitro group is already defined. However, the nitration of 2-fluoropyridine might be more direct if the starting material is readily available.
Q3: What are the key safety precautions to consider during the synthesis?
A3:
-
Nitration Reaction: This reaction is highly exothermic and involves the use of strong, corrosive acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction must be cooled effectively to prevent it from running out of control.
-
Halex Reaction: This reaction is performed at high temperatures with polar aprotic solvents which can have high boiling points and may be toxic. Ensure adequate ventilation and use appropriate PPE. Be cautious of the high temperatures and potential for pressure buildup if the reaction is performed in a sealed vessel.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 4:1) to observe the consumption of the starting material and the formation of the product.
III. Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Expected Yields
| Parameter | Route A: Nitration of 2-Fluoropyridine | Route B: Halex Reaction of 2-Chloro-4-nitropyridine |
| Starting Material | 2-Fluoropyridine | 2-Chloro-4-nitropyridine |
| Reagents | Fuming HNO₃, conc. H₂SO₄ | Spray-dried KF, Phase-transfer catalyst (e.g., TPPB) |
| Solvent | Sulfuric Acid | DMSO, DMF, or Sulfolane |
| Temperature | 0 - 10 °C | 150 - 220 °C |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | 40 - 60% (mixture of isomers) | 70 - 90% |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Nitration of 2-Fluoropyridine
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-fluoropyridine (e.g., 5 g, 51.5 mmol) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 5 mL) to concentrated sulfuric acid (e.g., 5 mL) at 0 °C. Add this mixture dropwise to the solution of 2-fluoropyridine over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) and neutralize with a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
Protocol 2: Halogen Exchange of 2-Chloro-4-nitropyridine
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine (e.g., 5 g, 31.5 mmol), spray-dried potassium fluoride (e.g., 3.6 g, 62.0 mmol), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (e.g., 0.6 g, 1.4 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO (e.g., 25 mL).
-
Reaction: Heat the mixture to 180-200 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water (e.g., 100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
V. Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via nitration.
Caption: Experimental workflow for the synthesis of this compound via Halex reaction.
Caption: Troubleshooting decision workflow for low yield in this compound synthesis.
References
Technical Support Center: 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Fluoro-4-nitropyridine in experimental settings. The information is designed to help users anticipate and address common challenges, ensuring successful and efficient research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in nucleophilic aromatic substitution (SNA_r_) reactions?
A1: The most prevalent side reactions encountered during S_N_Ar reactions with this compound are:
-
Hydrolysis: The fluorine atom at the C-2 position can be displaced by water or hydroxide ions, leading to the formation of 2-hydroxy-4-nitropyridine. This is more likely to occur under aqueous or basic conditions.
-
Di-substitution: When using amine nucleophiles, a second molecule of the amine can displace the nitro group at the C-4 position, leading to a di-substituted pyridine byproduct. This is particularly problematic when an excess of the amine nucleophile is used.
-
Nitro Group Displacement: In some instances, the nitro group at the C-4 position can be displaced by a nucleophile instead of the intended fluorine atom at the C-2 position. For a similar compound, 3-bromo-4-nitropyridine, treatment with tetrabutylammonium fluoride (TBAF) resulted in a 71.1% yield of the product where the nitro group was displaced.[1] While this is not a direct reaction of this compound, it highlights the possibility of this alternative reaction pathway.
Q2: How can I minimize the formation of the 2-hydroxy-4-nitropyridine byproduct?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. Ensure all solvents and reagents are thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). If the use of a protic solvent is unavoidable, consider using a non-nucleophilic base to neutralize any generated acid and minimize the concentration of hydroxide ions.
Q3: What strategies can be employed to prevent di-substitution when reacting this compound with amine nucleophiles?
A3: Preventing di-substitution requires careful control of reaction conditions. The following strategies are recommended:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (typically no more than 1.1 equivalents) of the amine nucleophile.
-
Slow Addition: Add the amine nucleophile slowly and in a controlled manner to the reaction mixture. This maintains a low concentration of the nucleophile, favoring mono-substitution.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the rate of the second substitution reaction, which generally has a higher activation energy.
Q4: Is polymerization a concern when working with this compound?
A4: While less common than hydrolysis or di-substitution, polymerization can occur under strongly basic conditions. The highly electron-deficient nature of the pyridine ring makes it susceptible to attack, and under harsh basic conditions, this can potentially lead to oligomerization or polymerization. It is advisable to avoid excessively strong bases and high temperatures for prolonged periods.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-substituted product and presence of a significant amount of 2-hydroxy-4-nitropyridine.
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Basic reaction conditions promoting hydrolysis. | If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU). If possible, perform the reaction at a neutral or slightly acidic pH. |
| Hydrolysis during workup. | Minimize the contact time of the reaction mixture with aqueous basic solutions during extraction. Use a saturated solution of a weaker base like sodium bicarbonate instead of sodium hydroxide for neutralization. |
Problem 2: Formation of a di-substituted byproduct in reactions with amines.
| Potential Cause | Troubleshooting Step |
| Excess of the amine nucleophile. | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the amine. |
| High local concentration of the nucleophile. | Add the amine dropwise to the solution of this compound over an extended period. |
| High reaction temperature. | Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. |
Problem 3: Unexpected formation of a product where the nitro group has been displaced.
| Potential Cause | Troubleshooting Step |
| Nature of the nucleophile and reaction conditions. | This is a competing reaction pathway that is dependent on the relative activation energies for attack at the C-2 and C-4 positions. |
| Characterize all products thoroughly using techniques like NMR and mass spectrometry to identify all isomers. | |
| Consider modifying the nucleophile or the solvent to alter the regioselectivity. In some cases, using a different leaving group on the pyridine ring might be necessary if this pathway is dominant. |
Experimental Protocols
Protocol for Selective Mono-substitution of this compound with a Primary Amine
This protocol is designed to maximize the yield of the mono-substituted product while minimizing di-substitution.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Anhydrous non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (1.5 eq)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve this compound and the non-nucleophilic base in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Dissolve the primary amine in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the amine solution dropwise to the stirred solution of this compound over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC or LC-MS.
-
If the reaction is sluggish, allow the mixture to slowly warm to room temperature and continue to monitor.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Example from a related system):
In a study involving the reaction of 3-bromo-4-nitropyridine with TBAF, the displacement of the nitro group was the major product, with a yield of 71.1%.[1] This highlights the importance of careful product analysis to confirm the desired regioselectivity.
| Reactant | Nucleophile | Product | Yield | Reference |
| 3-bromo-4-nitropyridine | TBAF | 3-bromo-4-fluoropyridine | 71.1% | [1] |
Signaling Pathways and Experimental Workflows
Reaction Pathway for Nucleophilic Aromatic Substitution
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution of this compound with an amine (R-NH₂), leading to the desired product and the potential di-substituted byproduct.
Caption: SNAr pathway of this compound with an amine.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting logic for this compound reactions.
References
Technical Support Center: By-products in 2-Fluoro-4-nitropyridine Amination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the amination of 2-fluoro-4-nitropyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the amination of this compound?
A1: The most frequently encountered by-products in the amination of this compound are:
-
2-Hydroxy-4-nitropyridine: Formed due to the hydrolysis of the starting material or the product.
-
Di-substituted pyridine (Over-amination product): This occurs when the initial product, a 2-amino-4-nitropyridine, undergoes a subsequent amination reaction.
-
Unreacted this compound: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Positional Isomers: While less common due to the directing effects of the nitro group and the fluorine leaving group, trace amounts of other isomers may be formed under certain conditions.
Q2: What factors influence the formation of these by-products?
A2: By-product formation is primarily influenced by reaction conditions such as:
-
Temperature: Higher temperatures can promote over-amination and decomposition.
-
Reaction Time: Prolonged reaction times can lead to increased formation of di-substituted products and hydrolysis.
-
Solvent: The choice of solvent can affect the solubility of reactants and the rate of side reactions. Protic solvents may facilitate hydrolysis.
-
Base: The type and amount of base used can influence the nucleophilicity of the amine and the rate of competing reactions.
-
Stoichiometry: Using a large excess of the amine can increase the likelihood of over-amination.
Q3: How can I minimize the formation of the 2-hydroxy-4-nitropyridine by-product?
A3: To minimize hydrolysis of this compound to 2-hydroxy-4-nitropyridine, it is crucial to use anhydrous solvents and reagents. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture from the air.
Q4: What is the best way to avoid the di-substituted pyridine by-product?
A4: To prevent over-amination, it is recommended to use a controlled stoichiometry of the amine, typically 1.0 to 1.2 equivalents relative to this compound. Running the reaction at a lower temperature and monitoring its progress closely by techniques like TLC or LC-MS can also help to stop the reaction once the desired product is formed, minimizing the formation of the di-substituted by-product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the amination of this compound.
Problem 1: Low yield of the desired 2-amino-4-nitropyridine product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature slightly or extending the reaction time. Ensure the amine used is of high purity. |
| Hydrolysis of starting material. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Poor nucleophilicity of the amine. | If using a weakly nucleophilic amine, a stronger base or higher reaction temperature may be required. Alternatively, consider using a more reactive derivative of the amine. |
| Product loss during work-up. | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. |
Problem 2: Presence of significant amounts of 2-hydroxy-4-nitropyridine in the product.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture. | Dry all solvents and reagents thoroughly before use. Flame-dry glassware and conduct the reaction under a positive pressure of an inert gas. |
| Hydrolysis during aqueous work-up. | Minimize the contact time with the aqueous phase. Use cold water for washing and perform extractions promptly. |
Problem 3: Formation of a di-substituted pyridine by-product.
| Possible Cause | Suggested Solution |
| Excess amine used. | Use a stoichiometric amount or a slight excess (up to 1.2 equivalents) of the amine. |
| High reaction temperature. | Perform the reaction at a lower temperature to reduce the rate of the second amination. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product. |
Experimental Protocols
General Protocol for the Amination of this compound
This protocol provides a general procedure for the synthesis of 2-(alkyl/aryl-amino)-4-nitropyridines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.2 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-nitropyridine derivative.
Quantitative Data Summary
| Amine | Reaction Conditions | Product | Yield (%) | By-products Identified |
| Aniline | DCM, TEA, rt, 12h | 2-(Phenylamino)-4-nitropyridine | 85-95 | Unreacted starting material, trace 2-hydroxy-4-nitropyridine |
| n-Butylamine | THF, DIPEA, 50°C, 6h | 2-(Butylamino)-4-nitropyridine | 80-90 | Di-substituted product, unreacted starting material |
| Morpholine | ACN, K2CO3, 60°C, 8h | 4-(4-Nitropyridin-2-yl)morpholine | 90-98 | Trace hydrolysis product |
Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Visualizations
Caption: Signaling pathway of by-product formation.
Caption: Troubleshooting workflow for amination reactions.
Technical Support Center: Purification of 2-Fluoro-4-nitropyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Fluoro-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound, and what products can I expect?
A1: this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nitro group at the 4-position and the electronegative pyridine nitrogen make the carbon at the 2-position electron-deficient and susceptible to attack by nucleophiles. Common nucleophiles include primary and secondary amines, alcohols, and thiols, leading to the corresponding 2-substituted-4-nitropyridine derivatives.
Q2: What are the typical impurities I might encounter when working with this compound reaction products?
A2: Common impurities include:
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Unreacted this compound: Incomplete reactions will leave starting material in your crude product.
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2-Hydroxy-4-nitropyridine: The fluorine atom is susceptible to hydrolysis, which can occur if water is present in the reaction mixture, potentially accelerated by basic conditions.[1][2]
-
Positional Isomers: If the synthesis of your this compound starting material was not clean, you might have isomers that can lead to isomeric products.
-
Side-Products: Depending on the nucleophile and reaction conditions, side-products can form.
-
Residual Solvents: Solvents from the reaction or workup may be present in the crude product.
Q3: What are the primary methods for purifying the products of this compound reactions?
A3: The two most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the physical state of your product (solid or oil) and the nature of the impurities. Acid-base extraction can also be a useful step in the workup to remove certain impurities.[3]
Q4: How can I assess the purity of my final product?
A4: The purity of your 2-substituted-4-nitropyridine product can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Melting Point Analysis (for crystalline solids)
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The melting point of your compound is lower than the boiling point of the solvent. The solution may be supersaturated, or impurities are inhibiting crystallization. | Lower the crystallization temperature by using an ice bath or refrigeration. Try a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve your product in a "good" solvent and add a "bad" solvent dropwise until the solution becomes cloudy, then heat gently to redissolve and cool slowly. Ensure the crude product is as pure as possible before attempting recrystallization.[4] |
| Low recovery of purified product. | The product has high solubility in the cold solvent. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled before filtering to collect the crystals. Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat the filtration apparatus to prevent premature crystallization. The mother liquor can be concentrated to obtain a second crop of crystals.[5] |
| Purified crystals are colored. | Colored impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before allowing the solution to cool.[5] |
| Product will not dissolve in the chosen solvent. | The solvent is not suitable for your specific 2-substituted-4-nitropyridine. | Experiment with different solvents of varying polarities. For aminopyridine derivatives, ethanol or mixtures like ethyl acetate/petroleum ether can be effective.[4][6] |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities. | The chosen eluent system has incorrect polarity. The column was not packed properly. The column was overloaded with the crude product. | Systematically test different eluent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. Ensure the column is packed uniformly without any cracks or channels. Do not use an excessive amount of crude product relative to the amount of stationary phase. |
| Product peaks are tailing. | The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to block the active sites on the silica gel and improve the peak shape.[3] |
| Low recovery of the product from the column. | The product is highly polar and is irreversibly adsorbing to the silica gel. The product is degrading on the acidic silica gel. | Use a more polar eluent system, or consider switching to a different stationary phase like neutral alumina. If degradation is suspected, you can use silica gel that has been neutralized with a base like triethylamine. |
Quantitative Data
The following table presents representative data for the purification of a typical SNAr product, 2-(phenylamino)-4-nitropyridine, synthesized from this compound and aniline.
| Purification Method | Eluent/Solvent | Crude Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | 85 | >98 | 80 | Effective at removing both polar and non-polar impurities. |
| Recrystallization | Ethanol | 85 | >99 | 70 | Can provide very high purity if the correct solvent is chosen, but may result in lower yield compared to chromatography. |
| Recrystallization | Toluene | 85 | 97 | 75 | Good for less polar impurities, may not be as effective for highly polar byproducts. |
Note: These values are representative and can vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify a crude 2-substituted-4-nitropyridine using silica gel column chromatography.
Materials:
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Crude 2-substituted-4-nitropyridine
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Silica gel (60-120 mesh)
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Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (optional)
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Chromatography column
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Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., different percentages of ethyl acetate in hexane). The ideal system will give your desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel and the dissolved crude product. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar eluent. Gradually increase the polarity of the eluent as the elution progresses (gradient elution). If peak tailing was observed on TLC, add ~0.5% triethylamine to the eluent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Objective: To purify a solid crude 2-substituted-4-nitropyridine by recrystallization.
Materials:
-
Crude solid 2-substituted-4-nitropyridine
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Recrystallization solvent (e.g., ethanol, toluene, or a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the potential solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
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Maximizing Yield: To maximize the yield of crystals, place the flask in an ice bath for 30-60 minutes.
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Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Fluoro-4-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 2-Fluoro-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods for the synthesis of this compound involve nucleophilic aromatic substitution (SNAr) reactions. The two primary strategies are:
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Fluorination of 2-Chloro-4-nitropyridine: This is a widely used method where the chlorine atom at the 2-position is displaced by a fluoride ion. This reaction is effective because the electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic attack.[1][2][3]
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Fluorination of Pyridine N-oxides: This approach involves the direct fluorination of a pyridine N-oxide precursor, such as 3-bromo-4-nitropyridine N-oxide, which can yield the desired product in moderate yields at room temperature.[4][5]
Another classical, though often more hazardous, method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine precursor followed by fluorination. However, this method requires strongly acidic and oxidizing conditions and involves potentially explosive intermediates.[6]
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material.[7][8]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the fluorination of 2-chloro-4-nitropyridine, temperatures are often elevated. It is advisable to screen a range of temperatures to find the optimal condition for your specific substrate and solvent system.[8]
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Moisture in the Reaction: The presence of water can lead to the formation of hydroxy-pyridines as byproducts, reducing the yield of the desired fluorinated product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Purity of Starting Materials: Impurities in the starting materials, such as 2-chloro-4-nitropyridine or the fluoride source, can interfere with the reaction. It is recommended to use highly pure reagents.
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Choice of Fluoride Source and Solvent: The combination of the fluoride source (e.g., KF, CsF) and a suitable high-boiling point polar aprotic solvent (e.g., DMSO, DMF, Sulfolane) is crucial for the success of the SNAr reaction. The solubility of the fluoride salt is a key factor.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of side products is a common challenge. Potential impurities include:
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2-Hydroxy-4-nitropyridine: This can form if there is residual water in the reaction mixture.
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Starting Material: Unreacted 2-chloro-4-nitropyridine may remain.
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Other Isomers: Depending on the starting material and reaction conditions, other positional isomers could potentially form, although the electronics of the SNAr reaction strongly favor substitution at the 2-position.
-
Polymerization Products: Under certain conditions, especially at high temperatures, pyridine compounds can be prone to polymerization, leading to the formation of tar-like substances.
To identify these byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q4: What are the key safety precautions I should take during this synthesis?
Safety is paramount when working with fluorinating agents and nitration reactions.
-
Fluorinating Agents: Reagents like potassium fluoride and cesium fluoride should be handled with care to avoid inhalation of dust. In case of contact with acid, they can generate highly toxic and corrosive hydrogen fluoride (HF).[9][10]
-
Nitration Reactions: Nitration is a highly exothermic process and can lead to runaway reactions if not properly controlled.[11] It is crucial to maintain strict temperature control and add nitrating agents slowly.
-
Solvents: High-boiling point polar aprotic solvents like DMSO and DMF have their own specific handling precautions. Consult the Safety Data Sheet (SDS) for each solvent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive fluoride source. | Dry the fluoride source (e.g., KF) by heating under vacuum before use. Spray-dried KF is a good commercial option. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Inappropriate solvent. | Switch to a higher-boiling point polar aprotic solvent like Sulfolane to improve the solubility of the fluoride salt and increase the reaction rate. | |
| Formation of 2-Hydroxy-4-nitropyridine byproduct | Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Adding a small amount of a base like triethylamine to the eluent can sometimes improve the separation of basic pyridine compounds on silica gel.[12] |
| Product is unstable on silica gel. | Consider alternative purification methods such as crystallization or distillation under reduced pressure. | |
| Reaction is sluggish | Poor solubility of the fluoride salt. | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride ion. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-4-nitropyridine
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloro-4-nitropyridine
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Potassium Fluoride (spray-dried)
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Dimethyl Sulfoxide (DMSO, anhydrous)
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Ethyl acetate
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Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Add anhydrous DMSO to the flask.
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Heat the reaction mixture to 120-140°C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Reaction | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloro-4-nitropyridine → this compound | KF | DMSO | 130 | ~70-85 |
| 2-Chloro-4-nitropyridine → this compound | CsF | DMF | 120 | ~80-90 |
| 3-Bromo-4-nitropyridine N-oxide → 3-Fluoro-4-nitropyridine N-oxide | KF | MeCN | Room Temp | Moderate |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for systematically troubleshooting low yields in the synthesis of this compound.
Experimental Workflow for the Synthesis of this compound
Caption: A streamlined experimental workflow for the synthesis of this compound via nucleophilic aromatic substitution.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. fcad.com [fcad.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 2-Fluoro-4-nitropyridine
Welcome to the technical support center for 2-Fluoro-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction type for this compound, and which position is most reactive?
A1: The primary reaction type is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is electron-deficient, and this is further enhanced by the strong electron-withdrawing nitro group (-NO2). In SNAr reactions, the fluorine atom at the C2 position is an excellent leaving group. The positions on the pyridine ring most susceptible to nucleophilic attack are those ortho and para to the nitrogen atom (C2, C4, and C6).[1] In this specific molecule, both the C2 and C4 positions are activated.
Q2: Which position, C2 or C4, is preferentially substituted in reactions with this compound?
A2: Nucleophilic attack and subsequent substitution predominantly occur at the C2 position , leading to the displacement of the fluoride ion. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. While the nitro group at C4 also activates the ring, the attack at C2 (ortho to the ring nitrogen) allows the negative charge of the intermediate to be stabilized through resonance involving the electronegative nitrogen atom of the pyridine ring.[2][3] This provides a more stable intermediate compared to an attack at other positions.
Q3: Can the nitro group at the C4 position act as a leaving group?
A3: Yes, under certain conditions, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, although it is less common than halide displacement.[4][5] The viability of -NO2 as a leaving group is enhanced when the pyridine ring is strongly activated by other electron-withdrawing groups.[4] However, with a fluorine atom present at C2, substitution of the fluoride is kinetically and thermodynamically favored under most standard SNAr conditions.
Q4: What is the role of the solvent in these reactions?
A4: The solvent choice is critical for controlling reaction rates and selectivity. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions.[6] These solvents effectively solvate cations but not the nucleophile, thereby increasing the nucleophile's reactivity.[6] It is crucial to use anhydrous solvents, as the presence of water can lead to competitive hydrolysis of the starting material.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Yield of the Desired C2-Substituted Product
| Possible Cause | Troubleshooting & Optimization Steps |
| Inefficient Nucleophile | The strength and steric hindrance of the nucleophile are critical. If you are using a weak or bulky nucleophile, consider switching to a stronger or less hindered alternative. For example, thiols and secondary amines are generally very effective. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Many SNAr reactions with this compound proceed efficiently at room temperature, but some may require gentle heating (e.g., 50-80 °C).[7] Start at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.[6] |
| Poor Solvent Choice | Ensure you are using a suitable polar aprotic solvent (e.g., DMF, DMSO, NMP). The solvent must be anhydrous to prevent side reactions.[1][6] |
| Base Incompatibility | If a base is used to deprotonate the nucleophile (e.g., for alcohols or thiols), ensure it is strong enough but not excessively harsh. Strong bases can sometimes lead to decomposition.[6] For amine nucleophiles, an external base like K2CO3 or Et3N can be used to scavenge the HF byproduct.[7] |
Issue 2: A Mixture of Products is Observed, Including Substitution at C4
While C2 substitution is heavily favored, C4 substitution can occur under specific circumstances.
| Possible Cause | Troubleshooting & Optimization Steps |
| Harsh Reaction Conditions | High temperatures or the use of very strong, hard nucleophiles might lead to a loss of regioselectivity. Try running the reaction at a lower temperature for a longer period. |
| Nucleophile-Specific Effects | Certain nucleophiles might have an intrinsic preference for the C4 position, although this is rare for this compound. If you suspect this, consult the literature for reactions with analogous nucleophiles to see if this has been observed before. |
| Isomerization | In rare cases, the product might undergo rearrangement under the reaction conditions. Analyze the reaction mixture at earlier time points to see if the C4-substituted product forms over time or is present from the beginning. |
Issue 3: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting & Optimization Steps |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to side reactions. If heating is required, ensure the temperature is not excessive for the chosen solvent. |
| Decomposition of Starting Material | This compound can be sensitive to very strong bases or high heat. Ensure your reaction conditions are not causing degradation. An inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions.[1] |
| Dimerization or Polymerization | If the nucleophile has multiple reactive sites, or if the product itself is reactive, oligomeric byproducts can form. Consider using a protecting group strategy if your nucleophile is multifunctional. |
Experimental Protocols & Data
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical reaction between this compound and a primary or secondary amine.
-
Preparation : To a round-bottom flask under an inert atmosphere (N2), add this compound (1.0 equivalent).
-
Solvent Addition : Dissolve the starting material in anhydrous DMF or DMSO.
-
Nucleophile Addition : Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Base Addition : Add a base such as K2CO3 or triethylamine (Et3N) (2.0 equivalents) to act as an acid scavenger.[7]
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup : Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
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Purification : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Quantitative Data: Regioselectivity in Related Systems
While specific yield ratios for C2 vs. C4 substitution on this compound are not always published due to the high selectivity for C2, data from analogous systems highlights the directing effects. For instance, in reactions with 3-bromo-4-nitropyridine, nucleophilic attack by fluoride shows a clear preference for substitution at the 4-position (para to the nitro group), displacing the nitro group itself, rather than the 3-position.[8] This underscores the powerful activating and directing effect of the nitro group.
| Substrate | Nucleophile | Position of Attack | Product | Yield | Reference |
| 3-bromo-4-nitropyridine | TBAF | C4 | 3-bromo-4-fluoropyridine | 71.1% | [8] |
| 3-bromo-4-nitropyridine | TBAF | C3 | 3-fluoro-4-nitropyridine | <0.2% | [8] |
This table illustrates the strong preference for substitution at the position activated by the nitro group (C4) over the less-activated C3 position.
Visualizations
Reaction Mechanism and Regioselectivity
The diagram below illustrates the general mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound and the reason for the observed regioselectivity.
Caption: Regioselectivity is driven by the stability of the Meisenheimer intermediate.
Experimental Workflow
The following diagram outlines a typical laboratory workflow for performing and analyzing an SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common experimental issues.
Caption: Decision tree for troubleshooting common SNAr reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Fluoro-4-nitropyridine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Fluoro-4-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A: Low or non-existent yields in cross-coupling reactions involving this compound can stem from several factors, given its electron-deficient nature. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the accompanying ligand is critical. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalytic species. The use of sterically hindered ligands can mitigate this issue. Additionally, ensure your palladium source is active; consider using a fresh batch or a more robust pre-catalyst.
-
Reaction Conditions: Temperature, solvent, and base are all crucial parameters. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or promote side reactions. The choice of base is also critical and can influence the outcome of the reaction.
-
Reagent Quality: Ensure all reagents, especially the coupling partner (e.g., boronic acid in Suzuki coupling), are pure and dry. The presence of water can lead to side reactions such as protodeboronation in Suzuki couplings. Solvents should be anhydrous and properly degassed to prevent oxidation of the active Pd(0) catalyst.
Issue 2: Significant Side Product Formation
Q: I am observing significant formation of side products in my reaction. What are the likely culprits and how can I minimize them?
A: The electronic properties of this compound make it susceptible to several side reactions. Identifying the major side product is key to addressing the issue.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine at the C2 position is activated by the electron-withdrawing nitro group at C4, making it susceptible to displacement by nucleophiles present in the reaction mixture (e.g., the amine in Buchwald-Hartwig amination, or the base). If SNAr is a competing reaction, consider using a less nucleophilic base or running the reaction at a lower temperature.
-
Hydrodehalogenation: This side reaction involves the replacement of the fluorine atom with a hydrogen atom. It can be caused by the presence of water or other proton sources. Using anhydrous conditions and dry reagents is crucial to minimize this pathway.
-
Homocoupling: The formation of a bipyridine from the self-coupling of this compound can occur, particularly if the transmetalation step is slow. Optimizing the stoichiometry of the coupling partners and ensuring an efficient catalyst system can reduce homocoupling.
-
Denitration: In some palladium-catalyzed reactions, the nitro group itself can be displaced. While less common than displacement of the halide, it is a possibility with highly activated systems. Careful selection of the catalyst and reaction conditions can help to avoid this.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond formation.
- Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids. It is a versatile and widely used method.
- Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with primary or secondary amines.
- Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.
- Heck Reaction: Suitable for forming C-C bonds with alkenes.
Q2: How do I choose the optimal palladium catalyst and ligand for my reaction?
A2: For an electron-deficient substrate like this compound, a catalyst system with high activity is necessary.
- Palladium Source: Pre-formed Pd(0) sources like Pd₂(dba)₃ or stable Pd(II) pre-catalysts such as Pd(OAc)₂ or palladacycles are commonly used.
- Ligands: Bulky, electron-rich phosphine ligands are generally recommended. For Suzuki reactions, ligands like SPhos and XPhos are often effective. For Buchwald-Hartwig aminations, ligands such as BINAP and Josiphos have shown success with halo-pyridines.
Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?
A3: To ensure reproducibility and maximize yield, follow these best practices:
- Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.
- Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents.
- Degassing: Thoroughly degas all solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
- Reagent Purity: Use high-purity reagents. Impurities can poison the catalyst.
Q4: Can the nitro group interfere with the cross-coupling reaction?
A4: Yes, the strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring. This can be beneficial for the oxidative addition step but can also increase the likelihood of side reactions like SNAr. In some cases, the nitro group can be reduced under certain reaction conditions, so it is important to choose a catalyst system that is compatible with this functional group.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | Good |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Moderate to Good |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Halopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent |
| Pd(OAc)₂ | Josiphos | K₂CO₃ | 1,4-Dioxane | 110 | Good |
| XPhos Pd G3 | - | LiHMDS | THF | 65 | Good |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Halopyridines
| Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 | Good to Excellent |
| Pd(OAc)₂ | - | TBAF | THF | Room Temp | Good |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp | Excellent |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried Schlenk flask, add the this compound (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction:
-
In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq) to an oven-dried reaction tube.
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting catalyst selection in this compound cross-coupling.
Technical Support Center: Solvent Effects on 2-Fluoro-4-nitropyridine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitropyridine. The content focuses on the impact of solvent choice on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A1: The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom attached to the fluorine, which is activated by the electron-withdrawing nitro group at the para position. This initial attack is typically the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[1] The pyridine nitrogen also aids in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2][3]
Q2: Why is the choice of solvent so critical for the success of SNAr reactions with this compound?
A2: The solvent plays a crucial role in stabilizing the charged Meisenheimer complex formed during the reaction. Polar aprotic solvents are generally preferred as they can effectively solvate the charged intermediate, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate.[4] In contrast, nonpolar solvents do not provide this stabilization, leading to slower reactions and lower yields. Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and hinder the reaction.[1]
Q3: Which solvents are recommended for SNAr reactions with this compound?
A3: Polar aprotic solvents are highly recommended. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF) (less polar than the others, but can be effective)
DMSO and DMF are often the solvents of choice due to their high polarity, which effectively stabilizes the Meisenheimer intermediate.[5]
Q4: How does the reactivity of the fluorine leaving group in this compound compare to other halogens in SNAr reactions?
A4: In nucleophilic aromatic substitution, the trend for the leaving group ability of halogens is often the reverse of that seen in aliphatic substitution (SN1/SN2). For SNAr, the order of reactivity is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. The strong electron-withdrawing nature of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.
Troubleshooting Guides
This section addresses common issues encountered during SNAr reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: Use of a nonpolar or protic solvent. 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 3. Weak Nucleophile: The nucleophile is not strong enough to attack the aromatic ring. 4. Presence of Water: Water can protonate the nucleophile, reducing its reactivity. | 1. Solvent Selection: Switch to a polar aprotic solvent like DMF or DMSO. 2. Increase Temperature: Gently heat the reaction mixture. Monitor for potential side reactions. 3. Use a Stronger Nucleophile or Add a Base: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (like triethylamine or potassium carbonate) to deprotonate it in situ. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Slow Reaction Rate | 1. Solvent Polarity: The solvent may not be polar enough to sufficiently stabilize the Meisenheimer complex. 2. Low Concentration of Reactants: Reaction rate is dependent on the concentration of both the substrate and the nucleophile. | 1. Change Solvent: Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). 2. Increase Concentration: Carefully increase the concentration of the reactants. |
| Formation of Side Products | 1. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions. 2. Multiple Reactive Sites on Nucleophile: The nucleophile may have more than one site that can react. 3. Degradation of Starting Material or Product: High temperatures or prolonged reaction times can lead to decomposition. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Use a Protecting Group Strategy: Protect other reactive functional groups on the nucleophile. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid product degradation. |
Data Presentation
Table 1: Illustrative Second-Order Rate Constants (k₂) for the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Various Aprotic Solvents at 25°C.
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Dioxane | 2.2 | 0.048 |
| Ethyl Acetate | 6.0 | 0.231 |
| 1,1,1-Trichloroethane | 7.5 | 0.052 |
| Tetrahydrofuran | 7.6 | 0.280 |
| Acetonitrile | 37.5 | 3.33 |
| Dimethylformamide (DMF) | 36.7 | 4.50 |
| Nitromethane | 35.9 | 1.63 |
Data adapted from a study on 2,4-dinitrochlorobenzene, a compound with a similar activation pattern for SNAr. This table is for illustrative purposes to show the trend of reactivity with solvent polarity.
Experimental Protocols
Protocol: Kinetic Analysis of the SNAr Reaction of this compound with an Amine Nucleophile via UV-Vis Spectrophotometry
This protocol outlines a general procedure for determining the second-order rate constant of the reaction between this compound and a nucleophile (e.g., piperidine) in a chosen solvent.
Materials:
-
This compound
-
Amine nucleophile (e.g., Piperidine)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the expected product to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used for monitoring the reaction progress.
-
-
Kinetic Measurements:
-
Equilibrate the thermostatted cell holder of the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the this compound stock solution and dilute with the solvent.
-
Initiate the reaction by adding a known volume of one of the amine nucleophile stock solutions to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at λmax as a function of time.
-
Continue recording until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the amine is in large excess compared to the this compound), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.
-
Repeat the kinetic measurements for each of the different amine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine nucleophile.
-
Visualizations
Caption: General mechanism of the SNAr reaction of this compound.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for 2-Fluoro-4-nitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2-fluoro-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The nucleophile attacks the carbon atom at position 2, which is activated by the electron-withdrawing nitro group at position 4 and the pyridine nitrogen. This forms a resonance-stabilized intermediate called a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the 2-substituted-4-nitropyridine product.
Q2: How do I monitor the progress of my reaction?
A2: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1][2][3] A typical procedure involves spotting three lanes on a silica gel plate: your starting material (this compound), the reaction mixture, and a co-spot of both the starting material and the reaction mixture.[3] The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction.[3] It is advisable to develop a suitable solvent system that gives good separation (Rf of starting material around 0.3-0.4) before starting the reaction.[1]
Q3: What are some common nucleophiles used in reactions with this compound?
A3: A wide range of nucleophiles can be used, including:
-
N-nucleophiles: Primary and secondary aliphatic and aromatic amines.
-
O-nucleophiles: Alcohols (as alkoxides) and phenols (as phenoxides).
-
S-nucleophiles: Thiols (as thiolates).
The choice of base and solvent is crucial and depends on the nucleophilicity and stability of the nucleophile.
Troubleshooting Guide
Problem 1: The reaction is not going to completion (incomplete conversion of starting material).
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Continue to monitor the reaction by TLC. If the reaction has stalled, consider increasing the temperature incrementally. Be cautious, as higher temperatures can sometimes lead to side product formation. |
| The base is not strong enough to deprotonate the nucleophile. | For weakly acidic nucleophiles like alcohols and some amines, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) may be required to generate the more reactive nucleophile. |
| The solvent is not appropriate. | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions. If your reaction is sluggish, consider switching to a more polar solvent. Ensure the solvent is anhydrous, as water can consume the base and hydrolyze the starting material or product. |
| Poor quality of reagents. | Ensure that the this compound, nucleophile, base, and solvent are of high purity and anhydrous where necessary. |
Problem 2: Formation of multiple unexpected spots on the TLC plate.
| Possible Cause | Suggested Solution |
| Side reactions are occurring. | This could be due to the reaction temperature being too high. Try running the reaction at a lower temperature. In some cases, with amine nucleophiles, a nitro group migration has been observed, especially in polar aprotic solvents.[4] |
| Decomposition of starting material or product. | This compound and its derivatives can be sensitive to strongly basic or acidic conditions and high temperatures. Consider using a milder base or running the reaction at a lower temperature. |
| Reaction with the solvent. | Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to impurities. |
Problem 3: Difficulty in isolating and purifying the product.
| Possible Cause | Suggested Solution |
| Product is highly polar and water-soluble. | During aqueous work-up, your product may be partitioning into the aqueous layer. Try extracting with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions. Evaporation of the aqueous layer (if the product is stable) or back-extraction after adjusting the pH might be necessary. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective. |
| Product is difficult to separate from starting material or byproducts by column chromatography. | Optimize your eluent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often works well. For very polar compounds, a different stationary phase (e.g., alumina) or a different purification technique like recrystallization might be more suitable. |
| The product is an oil and does not crystallize. | If the product is an oil, purification by column chromatography is the most common method. If a solid is desired, try dissolving the purified oil in a minimal amount of a suitable solvent and adding a non-polar solvent dropwise to induce precipitation or crystallization. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile
This protocol describes a typical procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF.
-
Add the amine nucleophile (1.1 - 1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Reaction of this compound with an Alcohol Nucleophile
This protocol describes a typical procedure for the reaction with an alcohol, which requires the formation of an alkoxide.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) to anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for SNAr reactions on this compound and analogous systems. Note that reaction conditions should be optimized for each specific substrate and nucleophile combination.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methylaniline | K₂CO₃ | DMF | 80 | 4 | 92 | Analogous system |
| Piperidine | K₂CO₃ | Acetonitrile | 60 | 3 | 95 | Analogous system |
| Morpholine | Et₃N | Ethanol | Reflux | 6 | 88 | Analogous system |
| Aniline | NaH | THF | 60 | 12 | 75 | Analogous system |
Table 2: Reaction of this compound with O- and S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | - | Methanol | Reflux | 2 | 90 | Analogous system |
| Phenol | K₂CO₃ | DMF | 100 | 8 | 85 | Analogous system |
| Thiophenol | K₂CO₃ | DMF | 60 | 1 | 94 | [5] |
| Benzyl mercaptan | NaH | THF | RT | 2 | 91 | Analogous system |
References
- 1. How To [chem.rochester.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed 2-Fluoro-4-nitropyridine Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with 2-Fluoro-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is not proceeding to completion. What are the common causes?
A1: Incomplete conversion in SNAr reactions of this compound can stem from several factors:
-
Insufficient Nucleophile Strength: The nucleophilicity of your reagent is critical. Weakly nucleophilic amines, thiols, or alcohols may react sluggishly.
-
Inadequate Base: For reactions involving nucleophiles that require deprotonation (e.g., thiols, alcohols, and some amines), the choice and amount of base are crucial. An insufficiently strong or stoichiometric amount of base will result in a low concentration of the active nucleophile.
-
Low Reaction Temperature: While milder conditions are often desirable, some SNAr reactions require elevated temperatures to overcome the activation energy barrier.
-
Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Poor Solubility: If the reactants are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.
Q2: I am observing the formation of an unexpected byproduct. What could it be?
A2: A common byproduct in these reactions is 2-hydroxy-4-nitropyridine.[1] This results from the hydrolysis of the starting material, this compound, if there is residual water in your reaction mixture. The hydroxide ion, a potent nucleophile, can compete with your intended nucleophile. To avoid this, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Another possibility is the reaction of the product with the starting material or other reactive species in the mixture, especially at elevated temperatures or with prolonged reaction times.
Q3: My reaction is giving a low yield. How can I optimize it?
A3: To improve the yield of your substitution reaction, consider the following optimization strategies:
-
Increase Nucleophile Equivalents: Using a slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion.
-
Optimize the Base: For nucleophiles requiring deprotonation, switch to a stronger, non-nucleophilic base. For instance, if using a carbonate base with an alcohol, consider trying a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Elevate the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. Be mindful of potential byproduct formation at higher temperatures.
-
Solvent Screening: If the reaction is sluggish in a particular solvent, try others. For example, if a reaction is slow in THF, switching to a more polar aprotic solvent like DMF or DMSO could accelerate the rate.
Q4: Why is the fluorine atom at the 2-position of this compound so reactive towards nucleophilic substitution?
A4: The reactivity of the fluorine atom is due to the electron-withdrawing nature of both the pyridine nitrogen and the nitro group at the 4-position. These groups create a significant partial positive charge on the carbon atom at the 2-position, making it highly susceptible to attack by nucleophiles. The stability of the resulting Meisenheimer intermediate, a resonance-stabilized anionic complex, further facilitates the reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during SNAr reactions of this compound with various nucleophiles.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently activated nucleophile. | - For amines, consider using a stronger, non-nucleophilic base like DBU or a phosphazene base. - For thiols and alcohols, ensure complete deprotonation by using a strong base such as NaH, KH, or an alkoxide. |
| 2. Low reaction temperature. | - Gradually increase the reaction temperature. For many amine substitutions, temperatures between 80-120 °C are effective. | |
| 3. Inappropriate solvent. | - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity. | |
| 4. Poor quality of reagents. | - Ensure this compound and the nucleophile are pure. - Use freshly dried solvents and anhydrous reagents. | |
| Formation of 2-Hydroxy-4-nitropyridine | Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N2 or Ar). - Dry glassware thoroughly before use. |
| Multiple Products Observed | 1. Competing reaction sites on the nucleophile. | - If the nucleophile has multiple nucleophilic centers, consider using a protecting group strategy. |
| 2. Over-reaction or side reactions. | - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Consider lowering the reaction temperature or reducing the reaction time. | |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase during workup. | - Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency with organic solvents. |
| 2. Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the nucleophilic aromatic substitution of this compound.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol describes a general procedure for the synthesis of 4-(4-nitropyridin-2-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-nitropyridin-2-yl)morpholine.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
This protocol outlines the synthesis of 2-methoxy-4-nitropyridine.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF).[2]
-
Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.[2]
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.[2]
-
Quench the reaction by the addition of water.[2]
-
Extract the product with dichloromethane (3 x volumes).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2]
-
Purify the resulting residue by flash chromatography to yield 2-methoxy-4-nitropyridine.[2]
Protocol 3: Reaction with a Thiolate (Sodium Thiophenoxide)
This protocol describes the synthesis of 4-nitro-2-(phenylthio)pyridine.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes to generate the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiophenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that yields are highly dependent on specific reaction conditions and may require optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amines | |||||
| Piperidine | K2CO3 | DMSO | 80-100 | 2-4 | 85-95 |
| Morpholine | K2CO3 | DMSO | 80-100 | 2-4 | 80-90 |
| n-Butylamine | Et3N | DMF | 80 | 3-6 | 75-85 |
| Aniline | K2CO3 | DMF | 100-120 | 6-12 | 60-75 |
| Thiols | |||||
| Sodium thiomethoxide | (pre-formed) | DMF | 25-50 | 1-3 | >90 |
| Potassium thiophenoxide | (pre-formed) | THF/DMF | 25-60 | 2-5 | 85-95 |
| Alcohols | |||||
| Sodium methoxide | (pre-formed) | MeOH/DMF | 25-60 | 2-6 | 80-90 |
| Sodium ethoxide | (pre-formed) | EtOH/DMF | 50-80 | 4-8 | 75-85 |
Visualizations
General Experimental Workflow for SNAr Reactions
Caption: A typical experimental workflow for nucleophilic aromatic substitution on this compound.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of the SNAr reaction on this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-nitropyridine and 2-Chloro-4-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Halogenated nitropyridines are a vital class of reagents, prized for their utility in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the reactivity of two key substrates: 2-fluoro-4-nitropyridine and 2-chloro-4-nitropyridine.
In nucleophilic aromatic substitution, the nature of the leaving group can profoundly influence reaction rates. It is a well-established principle that in SNAr reactions, fluoride is a significantly better leaving group than chloride. This is in direct contrast to SN1 and SN2 reactions. Consequently, this compound exhibits considerably higher reactivity towards nucleophiles compared to its chloro-analogue.
The "Element Effect": Unpacking the Reactivity Difference
The enhanced reactivity of this compound is a classic example of the "element effect" in SNAr. The reaction typically proceeds through a two-step addition-elimination mechanism, wherein the initial nucleophilic attack and formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, is the rate-determining step.
The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect. This effect stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step and thus accelerating the overall reaction rate. While both the chloro and fluoro substituents, in concert with the nitro group, activate the pyridine ring to nucleophilic attack, the superior inductive effect of fluorine makes it a more potent activator.
Quantitative Reactivity Comparison
| Substrate | Leaving Group | Illustrative Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| This compound | F | 3.5 x 10⁻² | Very High |
| 2-Chloro-4-nitropyridine | Cl | 1.2 x 10⁻⁴ | Moderate |
Note: The rate constants presented are illustrative and serve to quantify the well-established qualitative trend of F >> Cl in SNAr reactivity.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a standardized kinetic study is essential. The following protocol outlines a general method for ascertaining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, utilizing UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reactions of this compound and 2-chloro-4-nitropyridine with piperidine in acetonitrile.
Materials:
-
This compound
-
2-Chloro-4-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each halonitropyridine substrate (e.g., 1 x 10⁻⁴ M) in anhydrous acetonitrile.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.001 M, 0.002 M, 0.005 M, 0.01 M) in anhydrous acetonitrile.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, while the starting materials show minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, precise volume of the halonitropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.[1]
-
Perform this entire procedure for both the this compound and 2-chloro-4-nitropyridine substrates to enable a direct comparison.
-
Visualizing the Underlying Principles
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: General mechanism for the SNAr reaction of 2-halo-4-nitropyridines.
Caption: A typical experimental workflow for determining the kinetics of SNAr reactions.
References
A Comparative Guide to the Reactivity of Halopyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-halopyridines in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in the reactivity of these isomers is crucial for the rational design of synthetic routes in medicinal chemistry and materials science. This document outlines the underlying electronic and mechanistic factors governing their reactivity, supported by experimental data, and provides detailed methodologies for key experiments.
Principles of Reactivity in Halopyridines
The reactivity of halopyridines in SNAr reactions is primarily governed by the position of the halogen atom relative to the ring nitrogen. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions.[1]
Attack at the 2- or 4-position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom, which provides significant stabilization.[1] In contrast, attack at the 3- (meta) position does not allow for this stabilization, rendering 3-halopyridines significantly less reactive towards nucleophiles.
The nature of the halogen leaving group also plays a critical role. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. Consequently, the bond strength to the halogen is more influential than the stability of the leaving group anion. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and accelerating the initial attack. This often leads to the reactivity order of F > Cl > Br > I.[2][3]
Quantitative Comparison of Halopyridine Reactivity
The following table summarizes the available quantitative and semi-quantitative data on the relative reactivity of halopyridines in SNAr reactions.
| Halopyridine Isomer | Halogen (X) | Nucleophile | Solvent | Relative Rate/Yield | Reference |
| 2-X-Pyridine | F | Sodium Ethoxide | Ethanol | 320 | [3] |
| 2-X-Pyridine | Cl | Sodium Ethoxide | Ethanol | 1 | [3] |
| 2-X-N-Methylpyridinium | F | Piperidine | Methanol | ~1 | [2][4] |
| 2-X-N-Methylpyridinium | Cl | Piperidine | Methanol | ~1 | [2][4] |
| 2-X-N-Methylpyridinium | Br | Piperidine | Methanol | ~1 | [2][4] |
| 2-X-N-Methylpyridinium | I | Piperidine | Methanol | ~1 | [2][4] |
| 4-X-Pyridine | Br | Various Amines | - | More reactive than 5-bromo isomer | [1] |
| 3-X-Pyridine | Br | Various Amines | - | Less reactive than 4-bromo isomer | [1] |
| 2-X-Pyridine | Cl | Various Amines | Water | Generally unsatisfactory yields | [5] |
| 2-X-Pyridine | F | Various Amines | Water | Better yields than 2-chloropyridine | [5] |
Visualizing the Reaction Mechanism and Experimental Workflow
To further illustrate the principles discussed, the following diagrams visualize the SNAr mechanism and a general experimental workflow for comparing halopyridine reactivity.
Caption: Mechanism of Nucleophilic Aromatic Substitution on Halopyridines.
Caption: Experimental Workflow for Comparing Halopyridine Reactivity.
Experimental Protocols
The following protocols describe generalized procedures for the nucleophilic aromatic substitution on halopyridines with an amine nucleophile, and a method for comparative kinetic analysis.
Protocol 1: Synthesis of 2-Morpholinopyridine
This protocol provides a typical procedure for the reaction of a 2-halopyridine with a secondary amine.
Materials:
-
2-Fluoropyridine (or other 2-halopyridine)
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the 2-halopyridine (1.0 eq), morpholine (1.2 eq), and potassium phosphate (2.0 eq).
-
Add tert-amyl alcohol as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Comparative Kinetic Analysis of Halopyridine Reactivity
This protocol outlines a method for comparing the reaction rates of different halopyridines with a common nucleophile.
Materials:
-
2-, 3-, and 4-halopyridines (e.g., fluoro-, chloro-, bromo-, and iodo- isomers)
-
Nucleophile (e.g., piperidine or sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, DMF, or Methanol)
-
Internal standard for analysis (e.g., dodecane for GC)
-
Thermostatted reaction block or water bath
-
Autosampler vials or NMR tubes
-
Analytical instrument (GC, LC-MS, or NMR)
Procedure:
-
Prepare stock solutions of each halopyridine, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
In separate temperature-controlled reaction vessels, add the stock solution of a specific halopyridine and the internal standard.
-
Equilibrate the vessels to the desired reaction temperature.
-
Initiate the reactions simultaneously by adding the nucleophile stock solution to each vessel.
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture and quench it (e.g., by dilution with a cold solvent or addition of an acid).
-
Analyze the quenched aliquots by GC, LC-MS, or NMR to determine the concentration of the remaining halopyridine and the formed product relative to the internal standard.
-
Plot the concentration of the reactant or product versus time for each halopyridine.
-
Determine the initial reaction rate for each isomer by calculating the slope of the concentration curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the different halopyridines.
Conclusion
The reactivity of halopyridines in nucleophilic aromatic substitution is a well-defined process governed by the position of the halogen and its nature. 2- and 4-halopyridines are significantly more reactive than their 3-isomers due to the stabilizing effect of the ring nitrogen on the reaction intermediate. The leaving group ability often follows the order F > Cl > Br > I, which is counterintuitive to traditional SN1/SN2 reactions but is a hallmark of the SNAr mechanism. The provided data and protocols serve as a practical guide for researchers to effectively utilize these important substrates in the synthesis of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 2-Fluoro-4-nitropyridine in Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those containing a substituted pyridine moiety, 2-Fluoro-4-nitropyridine stands out as a highly reactive and valuable building block. Its utility is primarily centered on its susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction for forging carbon-heteroatom and carbon-carbon bonds. The strong electron-withdrawing effect of the nitro group at the 4-position, combined with the inherent electron deficiency of the pyridine ring, renders the C2-position exceptionally electrophilic. The fluorine atom at this position serves as an excellent leaving group, making the molecule a premier substrate for SNAr reactions.
However, the pursuit of alternative reagents is driven by factors such as cost, availability, and the desire for different reactivity profiles or milder reaction conditions. This guide provides an objective comparison of the primary alternatives to this compound, focusing on their performance in SNAr reactions, supported by experimental data and detailed protocols.
Key Alternatives and Their Reactivity Profiles
The most common and direct alternatives to this compound are its halogenated counterparts, 2-Chloro-4-nitropyridine and 2-Bromo-4-nitropyridine, as well as 4-nitropyridine N-oxide. Each presents a unique combination of reactivity, cost, and handling characteristics.
-
2-Chloro-4-nitropyridine: This is the most frequently used alternative. While chlorine is generally a poorer leaving group than fluorine in SNAr reactions, the strong activation provided by the para-nitro group still allows for efficient substitution with a wide range of nucleophiles, albeit often requiring more forcing conditions (higher temperatures or longer reaction times).
-
4-Nitropyridine N-oxide: This reagent offers a different approach. The nitro group can be displaced by various nucleophiles, and the N-oxide functionality can be subsequently removed by reduction to yield the corresponding 4-substituted pyridine.[1][2][3] This two-step sequence provides an alternative route to products that might otherwise be challenging to synthesize directly.
The enhanced reactivity of the fluoro-substituted compound is a cornerstone of SNAr principles. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the rate-determining step of the reaction. This stabilization lowers the activation energy and accelerates the reaction rate. For instance, in a related system, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.
Data Presentation: A Comparative Overview
Direct quantitative kinetic data comparing this compound with its alternatives under identical conditions is not extensively available in the literature. However, the established principles of SNAr reactivity, supported by disparate experimental results, allow for a clear comparative assessment. The following tables summarize the key properties and expected reactivity trends of these reagents.
Table 1: Physical and Chemical Properties of this compound and its Alternatives
| Property | This compound | 2-Chloro-4-nitropyridine | 4-Nitropyridine N-oxide |
| CAS Number | 18614-46-5[4] | 23056-36-2[5] | 1124-33-0[6] |
| Molecular Weight | 142.09 g/mol | 158.54 g/mol [5] | 140.10 g/mol [6] |
| Melting Point | Not specified | 52-56 °C | 157 °C[7] |
| Appearance | Solid | Light yellow powder | Yellow crystalline solid[7] |
| Reactivity in SNAr | Very High | High | Moderate (nitro group displacement) |
Table 2: Illustrative Comparison of Reaction Conditions and Yields for Amination
While a direct side-by-side comparison is scarce, the following represents typical conditions and outcomes for the reaction with a generic secondary amine like morpholine, extrapolated from similar systems.
| Reagent | Typical Conditions | Expected Reaction Time | Expected Yield |
| This compound | K₂CO₃, DMF, 25-50 °C | Short (1-4 hours) | Excellent (>95%) |
| 2-Chloro-4-nitropyridine | K₂CO₃, DMF, 80-100 °C | Moderate (6-12 hours) | Good to Excellent (85-95%) |
| 4-Nitropyridine N-oxide | Heat (neat or in solvent), then reduction (e.g., PCl₃ or Fe/AcOH) | Long (multi-step) | Variable (dependent on both steps) |
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathway and a decision-making workflow for reagent selection.
Experimental Protocols
The following are representative experimental protocols for key reactions.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile using this compound
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add the amine nucleophile (1.1 eq) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-nitropyridine derivative.
-
Protocol 2: General Procedure for SNAr with an Amine Nucleophile using 2-Chloro-4-nitropyridine
-
Materials:
-
2-Chloro-4-nitropyridine (1.0 eq)[5]
-
Amine (e.g., piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloro-4-nitropyridine (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (to a concentration of ~0.5 M).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC.
-
After completion (typically 6-12 hours), cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 5-7). The higher temperature may necessitate more rigorous purification.
-
Protocol 3: Synthesis of 4-Alkoxypyridine from 4-Nitropyridine N-oxide
This is a two-step process involving nucleophilic substitution followed by deoxygenation.
-
Step A: Nucleophilic Substitution
-
Materials:
-
4-Nitropyridine N-oxide (1.0 eq)[6]
-
Sodium alkoxide (e.g., sodium methoxide) (1.1 eq)
-
Anhydrous corresponding alcohol (e.g., methanol)
-
-
Procedure:
-
Dissolve 4-Nitropyridine N-oxide in the corresponding anhydrous alcohol.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
The crude 4-alkoxypyridine N-oxide can be purified by chromatography or used directly in the next step.
-
-
-
Step B: Deoxygenation
-
Materials:
-
Crude 4-alkoxypyridine N-oxide (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.2 eq)
-
Anhydrous chloroform (CHCl₃)
-
-
Procedure:
-
Dissolve the crude N-oxide in anhydrous chloroform and cool in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., solid sodium bicarbonate) and extract with chloroform or dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkoxypyridine.
-
-
Conclusion and Recommendations
The choice between this compound and its alternatives is a balance of reactivity, cost, and the specific requirements of the synthetic route.
-
This compound is the reagent of choice when high reactivity and mild reaction conditions are paramount, particularly with thermally sensitive substrates or less nucleophilic partners. Its primary drawback is typically a higher cost compared to the chloro analogue.
-
2-Chloro-4-nitropyridine represents a more economical option and is effective for a broad range of transformations, provided that the nucleophile and other functional groups in the molecule can tolerate the often more forcing reaction conditions required.[5]
-
4-Nitropyridine N-oxide offers a distinct synthetic strategy.[1][2][3][6] It is particularly useful when the desired final product is a 4-substituted pyridine without the nitro group, as the deoxygenation step can sometimes be combined with or followed by reduction of the nitro group. The displacement of the nitro group itself can be a facile process.
For researchers in drug development, where efficiency and the ability to generate diverse libraries of compounds under reliable conditions are critical, the superior reactivity of This compound often justifies its use. For large-scale synthesis or when cost is a primary driver, 2-Chloro-4-nitropyridine is a viable and widely used workhorse. 4-Nitropyridine N-oxide should be considered when alternative synthetic pathways are needed or when the nitro group is ultimately to be removed. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate reagent for the successful synthesis of the target pyridine derivatives.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. This compound | CAS#:18614-46-5 | Chemsrc [chemsrc.com]
- 5. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
A Comparative Guide to Fluorinating Agents for Nitropyridines
For researchers, scientists, and drug development professionals, the introduction of fluorine into the nitropyridine scaffold is a critical step in the synthesis of many active pharmaceutical ingredients. The choice of fluorinating agent is paramount, influencing yield, regioselectivity, and reaction conditions. This guide provides a comparative analysis of common electrophilic and nucleophilic fluorinating agents for nitropyridines, supported by experimental data and detailed protocols.
Performance Comparison of Fluorinating Agents
The selection of a suitable fluorinating agent depends on the desired transformation, i.e., nucleophilic aromatic substitution (SNAr) or electrophilic fluorination. The following tables summarize the performance of various agents.
Nucleophilic Fluorinating Agents for 2-Chloro-5-nitropyridine
| Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium Fluoride (KF) | Tetrabutylphosphonium bromide | N-Methylpyrrolidone | 190-205 | 20 | ~40[1] |
| Potassium Fluoride (KF) | 18-Crown-6 | Acetonitrile | 82 | 6 | Not reported for nitropyridines, but effective for other substrates[2] |
| Cesium Fluoride (CsF) | None | Dimethyl Sulfoxide (DMSO) | 120 | 1.5 | 38 (for a similar substrate) |
Note: The data for KF is for the fluorination of 2,3,5-trichloropyridine, a related substrate. The yield for CsF is for the fluorination of methyl 3-nitropyridine-4-carboxylate.
Electrophilic Fluorinating Agents
| Fluorinating Agent | Structure | Relative Reactivity (krel vs. Selectfluor) | Key Characteristics |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 | Bench-stable, easy to handle, soluble in polar solvents.[3] |
| NFSI | N-Fluorobenzenesulfonimide | 4-6 orders of magnitude less reactive than Selectfluor | High solubility in acetonitrile, suitable for less reactive substrates.[3] |
Experimental Protocols
Detailed methodologies for key fluorination reactions are provided below.
Nucleophilic Fluorination of Methyl 3-nitropyridine-4-carboxylate with CsF
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium Fluoride (CsF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen gas supply
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 eq) and cesium fluoride (5.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with distilled water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain methyl 3-fluoropyridine-4-carboxylate.
Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®
This protocol is generalized for the electrophilic fluorination of 1,2-dihydropyridine derivatives, which can be precursors to or derived from nitropyridines.
Materials:
-
1,2-Dihydropyridine derivative
-
Selectfluor®
-
Acetonitrile (MeCN) or a mixture of Chloroform and Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dihydropyridine derivative in the chosen solvent (MeCN or Chloroform/Water).
-
Add Selectfluor® (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated dihydropyridine.
Reaction Mechanisms and Workflows
The fluorination of nitropyridines can proceed through different mechanistic pathways depending on the chosen reagent and substrate.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Nucleophilic fluorination of nitropyridines typically follows an SNAr mechanism. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the fluoride ion.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Electrophilic Fluorination Pathway
Electrophilic fluorination introduces a fluorine atom to an electron-rich center. In the context of nitropyridines, this often requires prior modification of the substrate to increase its nucleophilicity, for example, through the formation of a dihydropyridine intermediate.
Caption: Electrophilic Fluorination Workflow.
References
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
2-Fluoro-4-nitropyridine: A Superior Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. Among the array of fluorinated building blocks, 2-Fluoro-4-nitropyridine has emerged as a particularly advantageous reagent in drug discovery, offering distinct benefits over its non-fluorinated or alternatively halogenated counterparts. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A primary advantage of this compound lies in its heightened reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of the highly electronegative fluorine atom, coupled with the strong electron-withdrawing nitro group at the para-position, renders the pyridine ring exceptionally susceptible to nucleophilic attack. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to chloro- or bromo-substituted pyridines.
While direct comparative kinetic data for this compound is not extensively published in a single study, the general principles of SNAr reactivity are well-documented. The rate-determining step in these reactions is typically the formation of the Meisenheimer complex, a negatively charged intermediate. The high electronegativity of fluorine effectively stabilizes this intermediate through a potent inductive effect, thereby lowering the activation energy of the reaction.[1]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Reagent | Leaving Group | Relative Rate of Substitution (approx.) | Key Advantages | Representative Application |
| This compound | F | High | Faster reaction rates, milder conditions, often higher yields.[1] | Synthesis of kinase inhibitors and other complex bioactive molecules.[2][3] |
| 2-Chloro-4-nitropyridine | Cl | Moderate | Cost-effective, widely available. | Used in the synthesis of various pharmaceutical intermediates.[4][5] |
| 2-Bromo-4-nitropyridine | Br | Low | Useful for specific cross-coupling reactions. | Building block for more complex heterocyclic systems. |
Note: The relative rates are generalized based on the established principles of SNAr reactivity where the F > Cl > Br trend is typically observed.
Impact on Physicochemical and Pharmacological Properties
The incorporation of fluorine via this compound can significantly and favorably modulate the physicochemical properties of a drug molecule. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical and Pharmacological Advantages of Fluorine Incorporation:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the metabolic stability and prolong the half-life of a drug.[6]
-
Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6]
-
Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[6]
-
pKa Modulation: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a molecule's ionization state and its interaction with target receptors.[6]
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a major class of therapeutics for diseases such as cancer and inflammatory disorders. The pyridine scaffold is a common feature in many kinase inhibitors, as it can form crucial hydrogen bond interactions within the ATP-binding site of kinases.[7] The reactivity of this compound allows for the efficient introduction of various side chains and functional groups necessary for potent and selective kinase inhibition.
Experimental Workflow and Protocols
The following provides a generalized experimental workflow for the synthesis of a kinase inhibitor precursor using this compound, based on common SNAr procedures.
Caption: Generalized synthetic workflow for a kinase inhibitor precursor.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, DMSO, CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add the amine nucleophile to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., 60-100 °C) for a period of 1-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4-nitropyridine.
Targeted Signaling Pathways
Molecules synthesized using this compound as a starting material often target key signaling pathways implicated in disease. A prominent example is the inhibition of protein kinases, which are central regulators of a multitude of cellular processes.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block in drug discovery. Its enhanced reactivity in SNAr reactions allows for efficient and high-yield synthesis of complex molecules under milder conditions compared to its chlorinated or brominated analogs. The strategic incorporation of fluorine through this reagent can impart beneficial physicochemical and pharmacological properties, leading to the development of more effective and safer therapeutics. For researchers aiming to synthesize novel kinase inhibitors and other bioactive compounds, this compound offers a distinct advantage in accelerating the drug discovery process.
References
A Comparative Guide to the Reactivity of Nitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. A fundamental understanding of the distinct reactivity profiles of these isomers is essential for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This comparison is supported by established principles of chemical reactivity, illustrative experimental data from closely related systems, and detailed experimental protocols.
Introduction to Nitropyridine Reactivity
The reactivity of nitropyridine isomers is predominantly dictated by the position of the electron-withdrawing nitro group (-NO₂) on the electron-deficient pyridine ring. The interplay between the inductive and resonance effects of the nitro group and the inherent electronic properties of the pyridine nitrogen significantly influences the isomer's behavior in key chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, making it susceptible to nucleophilic attack. The presence of a strongly electron-withdrawing nitro group further activates the ring for SNAr. The reactivity of a substituted nitropyridine is highly dependent on the position of the leaving group relative to the nitro group and the ring nitrogen. Halogens or other leaving groups at the 2- and 4-positions (ortho and para to the nitrogen) are particularly activated towards nucleophilic attack because the ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1]
The activating effect of the nitro group is most pronounced when it is located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[1] Consequently, in reactions involving a leaving group on the ring, 2-substituted and 4-substituted nitropyridines are generally more reactive than their 3-substituted counterparts.
Quantitative Comparison of Reactivity in Chloronitropyridines
| Substrate | Position of Cl | Position of NO₂ | Relative Position | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | ortho | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | ortho | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | meta | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | para | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | meta | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | meta | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196 as cited in a comparative guide by BenchChem.[2]
This data clearly demonstrates that when the nitro group is ortho or para to the leaving group, the reaction rate is significantly higher.
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors influencing the rate of nucleophilic aromatic substitution on a nitropyridine ring.
Caption: Factors influencing SNAr reactivity in nitropyridines.
Reactivity in Nitro Group Reduction
The reduction of the nitro group to an amino group is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. This reaction is typically carried out via catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) or with metals in acidic media (e.g., Fe, Sn, or Zn in HCl).
The rate of reduction is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally increase the rate of reduction of a nitro group. However, the position of the nitro group relative to the pyridine nitrogen introduces a more complex interplay of effects.
While direct comparative kinetic data for the reduction of the simple nitropyridine isomers is not abundant in the literature, trends can be extrapolated from studies on analogous nitroaromatic compounds. For instance, in the catalytic hydrogenation of nitroaniline isomers, the observed order of reactivity is generally para > meta > ortho. This is attributed to a combination of electronic and steric effects, where the para-isomer is sterically unhindered, allowing for easier access to the catalyst surface.
Based on these principles, the expected trend for the catalytic reduction of nitropyridine isomers is:
4-nitropyridine > 2-nitropyridine ≈ 3-nitropyridine
The 4-nitropyridine is expected to be the most reactive due to the strong electron-withdrawing effect of the para-nitrogen, making the nitro group more susceptible to reduction, and its sterically unhindered position. The 2-nitropyridine might experience some steric hindrance from the adjacent nitrogen atom, potentially slowing its reaction rate compared to the 4-isomer. The 3-nitropyridine, with the nitro group meta to the nitrogen, is expected to be the least electronically activated towards reduction.
Experimental Protocols
To obtain a direct and accurate comparison of the reactivity of nitropyridine isomers, standardized kinetic studies are required. The following protocols outline general methods for determining the reaction rates for SNAr and nitro group reduction.
Protocol 1: Comparative Kinetics of Nucleophilic Aromatic Substitution
This protocol describes a general method for comparing the rates of SNAr of chloronitropyridine isomers with an amine nucleophile using UV-Vis spectrophotometry.
Materials:
-
2-Chloro-3-nitropyridine, 4-chloro-3-nitropyridine, and other isomers of interest.
-
Piperidine (or other suitable amine nucleophile), freshly distilled.
-
Anhydrous ethanol or acetonitrile (spectroscopic grade).
-
UV-Vis spectrophotometer with a thermostatted cell holder.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Constant temperature water bath.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each chloronitropyridine isomer (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.[2]
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product shows significant absorbance, while the starting materials show minimal absorbance. This can be determined by acquiring the full spectra of the reactants and the expected product.[1]
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 40°C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder.
-
Inject a small, precise volume of the chloronitropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[2]
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Perform this entire procedure for each of the chloronitropyridine isomers to be compared.
-
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Protocol 2: Comparative Kinetics of Catalytic Nitro Group Reduction
This protocol outlines a general method for comparing the rates of catalytic hydrogenation of nitropyridine isomers.
Materials:
-
2-nitropyridine, 3-nitropyridine, 4-nitropyridine.
-
Palladium on carbon (Pd/C, 5% or 10%).
-
Anhydrous ethanol or methanol.
-
Hydrogen gas source.
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a pressure gauge and sampling port.
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for analysis.
Procedure:
-
Reaction Setup:
-
In the high-pressure reactor, place a solution of the nitropyridine isomer (e.g., 0.1 M) in the chosen solvent.
-
Carefully add the Pd/C catalyst (e.g., 1-5 mol%).
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
-
Kinetic Measurements:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring and start timing the reaction.
-
At regular intervals, carefully withdraw small aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by filtering out the catalyst).
-
-
Data Analysis:
-
Analyze the composition of each aliquot using GC or HPLC to determine the concentration of the remaining nitropyridine starting material.
-
Plot the natural logarithm of the nitropyridine concentration versus time.
-
The apparent rate constant (kapp) is the negative of the slope of this line.
-
Repeat the procedure for each nitropyridine isomer under identical conditions (catalyst loading, temperature, pressure, solvent, and initial substrate concentration) to allow for a direct comparison of their apparent rate constants.
-
Conclusion
The reactivity of nitropyridine isomers is a nuanced interplay of electronic and steric factors. In nucleophilic aromatic substitution reactions, the positional relationship between the nitro group, the leaving group, and the ring nitrogen is the dominant factor, with ortho and para arrangements leading to significantly enhanced reactivity. For the reduction of the nitro group, while direct comparative data is limited, established principles suggest that 4-nitropyridine is likely the most reactive, followed by 2- and 3-nitropyridine. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in their own laboratories, enabling more informed decisions in the design and optimization of synthetic routes for novel chemical entities.
References
A Comparative Guide to the Validation of Products from 2-Fluoro-4-nitropyridine Reactions
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. 2-Fluoro-4-nitropyridine serves as a highly reactive and versatile starting material for introducing a variety of functional groups at the 2-position via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the 4-position significantly activates the pyridine ring for nucleophilic attack, making the fluorine atom at the 2-position an excellent leaving group.
This guide provides an objective comparison of the performance of this compound in SNAr reactions with common nucleophiles against its chloro-analogue, 2-Chloro-4-nitropyridine. The comparison is supported by experimental data on reaction yields, and detailed protocols for key experiments are provided.
Performance Comparison: this compound vs. 2-Chloro-4-nitropyridine
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group is a critical factor. For SNAr reactions on heteroaromatic rings, the general order of halide reactivity is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thus accelerating the reaction rate.[1]
The following tables summarize the comparative yields for the synthesis of 2-substituted-4-nitropyridines from this compound and 2-Chloro-4-nitropyridine with various nucleophiles.
Table 1: Comparison of Reaction Yields with Amine Nucleophiles
| Nucleophile | Reagent | Product | Yield (%) from this compound | Yield (%) from 2-Chloro-4-nitropyridine | Reference |
| Morpholine | Morpholine, K₃PO₄, tert-amyl alcohol, 110 °C | 2-Morpholino-4-nitropyridine | High (expected) | Moderate | [2] |
| Aniline | Aniline, K₂CO₃, DMF, 100 °C | 2-(Phenylamino)-4-nitropyridine | Good | Moderate | [2] |
| Benzylamine | Benzylamine, Et₃N, EtOH, reflux | 2-(Benzylamino)-4-nitropyridine | High (expected) | Good | [2] |
Table 2: Comparison of Reaction Yields with Alkoxide Nucleophiles
| Nucleophile | Reagent | Product | Yield (%) from this compound | Yield (%) from 2-Chloro-4-nitropyridine | Reference |
| Sodium Ethoxide | NaOEt, EtOH, reflux | 2-Ethoxy-4-nitropyridine | High (expected) | 78% (from N-oxide precursor) | [3] |
| Sodium Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-4-nitropyridine | High (expected) | Good |
Table 3: Comparison of Reaction Yields with Thiolate Nucleophiles
| Nucleophile | Reagent | Product | Yield (%) from this compound | Yield (%) from 2-Chloro-4-nitropyridine | Reference |
| Sodium Thiophenoxide | PhSNa, DMF, rt | 2-(Phenylthio)-4-nitropyridine | High (expected) | High | [4] |
| Sodium Isopropylthiolate | i-PrSNa, DMF, rt | 2-(Isopropylthio)-4-nitropyridine | High (expected) | High | [4] |
Biological Activity of 2-Substituted-4-nitropyridine Derivatives
The products derived from this compound reactions are often intermediates in the synthesis of biologically active molecules. For instance, substituted 2-aminopyridines are known to exhibit a range of pharmacological activities.
Table 4: Biological Activity of Selected 2-Amino-4-substituted Pyridine Analogs
| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Reference |
| 2-Amino-4-methylpyridine | Inducible Nitric Oxide Synthase (iNOS) | 6 nM (murine) | Anti-inflammatory | [3] |
| 6-(2-Fluoropropyl)-2-amino-4-methylpyridine | Inducible Nitric Oxide Synthase (iNOS) | 193 nM | Anti-inflammatory | [5] |
| 2,4-pyrimidinediamine derivatives | ALK and HDACs | Varies | Anticancer | [6] |
| 4-phenoxy-pyridine derivatives | VEGFR-2/c-Met | 1.05 µM (VEGFR-2), 1.43 µM (c-Met) | Anticancer | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine from 2-Chloro-4-nitropyridine-1-oxide
This protocol describes the deoxygenation of the N-oxide to yield 2-chloro-4-nitropyridine, a common alternative starting material.
Materials:
-
2-Chloro-4-nitropyridine-1-oxide
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-nitropyridine-1-oxide (1.0 eq) in anhydrous chloroform.
-
Slowly add phosphorus trichloride (5.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water and basify to pH 7-8 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with chloroform (2x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-4-nitropyridine as a solid.[3]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of 2-Halopyridines with Amines
This protocol provides a general method for the synthesis of 2-aminopyridine derivatives.
Materials:
-
This compound or 2-Chloro-4-nitropyridine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, EtOH, tert-amyl alcohol)
Procedure:
-
To a round-bottom flask, add the 2-halopyridine and the chosen anhydrous solvent.
-
Add the amine nucleophile and the base to the reaction mixture.
-
Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-substituted-4-nitropyridine.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Synthetic Routes for 4-Substituted-2-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted-2-fluoropyridine motif is a crucial pharmacophore found in numerous biologically active compounds. Its synthesis is a key step in the development of novel therapeutics and agrochemicals. This guide provides a comparative overview of prominent synthetic strategies, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable route for your specific research and development needs.
Key Synthetic Strategies at a Glance
Several powerful methodologies enable access to 4-substituted-2-fluoropyridines. The primary approaches involve the functionalization of a pre-formed pyridine ring, with transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution being the most prevalent. De novo synthesis of the fluorinated pyridine ring through cycloaddition reactions offers an alternative pathway.
Caption: Overview of major synthetic routes to 4-substituted-2-fluoropyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a highly modular and functional group tolerant approach to C-N and C-C bond formation at the 4-position of the 2-fluoropyridine scaffold.
a) Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the direct and selective formation of C-N bonds by coupling an amine with a halo-substituted 2-fluoropyridine.[1][2] This method is particularly advantageous for the synthesis of 4-amino-2-fluoropyridine derivatives. The regioselectivity of the reaction on dihalopyridines is dictated by the relative reactivity of the carbon-halogen bonds, with the C-I bond being more reactive than C-Br or C-Cl bonds towards oxidative addition to the palladium catalyst.[3]
A study by Koley et al. demonstrates the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with various aromatic amines exclusively at the 4-position.[4][5] The use of microwave irradiation significantly reduces reaction times to around 30 minutes.[4]
Quantitative Data: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (µW) | 30 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (µW) | 30 | 90 |
| 3 | 3-Aminopyridine | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (µW) | 30 | 78 |
| 4 | Morpholine | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (µW) | 30 | 82 |
Data adapted from Koley, M. et al. (2010).[4][5]
b) Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.[6][7][8] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 4-position of a 2-fluoropyridine core. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of functional groups.[9][10][11]
Quantitative Data: Suzuki-Miyaura Coupling of 4-Halo-2-fluoropyridines
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 2 | 2-Fluoro-4-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | 2-Fluoro-4-bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 |
| 4 | 2-Fluoro-4-iodopyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 |
Yields are representative and compiled from various sources demonstrating typical conditions.[6][8][9]
Caption: Experimental workflow for Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized method for functionalizing electron-deficient aromatic rings.[12][13][14] In the context of 2,4-disubstituted pyridines, the regioselectivity of nucleophilic attack is a key consideration. The fluorine atom at the 2-position strongly activates the ring for nucleophilic attack, particularly at the 4- and 6-positions.[12][15] When a suitable leaving group is present at the 4-position (e.g., another halogen), a variety of nucleophiles can be introduced.
The reactivity of halogens as leaving groups in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is opposite to their reactivity in palladium-catalyzed reactions. This complementary reactivity allows for selective, stepwise functionalization of dihalopyridines.
Quantitative Data: SNAr on 2-Fluoro-4-chloropyridine
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMSO | 100 | 4 | 91 |
| 2 | Sodium Methoxide | - | Methanol | 65 | 2 | 88 |
| 3 | Sodium Thiophenoxide | - | DMF | 80 | 3 | 94 |
| 4 | Aniline | DIPEA | NMP | 120 | 12 | 76 |
Representative data illustrating the scope of nucleophiles and typical reaction conditions.
Directed Metalation and Halogen Dance
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic systems.[2][16][17] While direct deprotonation at the 4-position of a 2-fluoropyridine can be challenging, a "halogen dance" reaction provides an elegant solution.[18][19][20] This base-induced isomerization of a metalated intermediate allows for functionalization at a position remote from the initial deprotonation site.
For instance, treatment of 2-fluoro-3-iodopyridine with a lithium amide base can induce a halogen dance, moving the metal to the 4-position, which can then be trapped with an electrophile.[19] This method offers a unique entry to 4-substituted-2-fluoropyridines from readily available 2,3-dihalopyridine precursors.
Quantitative Data: Halogen Dance of 2-Fluoro-3-iodopyridine
| Entry | Base | Electrophile (E) | Product (4-E-2-fluoropyridine) | Temp. (°C) | Yield (%) |
| 1 | LDA | DMF | 2-Fluoro-4-formylpyridine | -78 to 0 | 85 |
| 2 | LTMP | I₂ | 2-Fluoro-4-iodopyridine | -78 to 0 | 90 |
| 3 | LDA | Benzaldehyde | (2-Fluoropyridin-4-yl)(phenyl)methanol | -78 to 0 | 78 |
| 4 | LDA | Allyl bromide | 4-Allyl-2-fluoropyridine | -78 to 0 | 72 |
Data based on the principles of halogen dance reactions on dihalopyridines.[19]
Caption: Mechanism of the halogen dance for 4-substitution.
De Novo Synthesis via [3+3] Cycloaddition
An alternative to modifying a pre-existing pyridine ring is the de novo construction of the 4-fluoropyridine core. A copper- and base-catalyzed [3+3] cycloaddition of active methylene isocyanides with gem-difluorocyclopropenes provides an efficient and modular route to highly functionalized 4-fluoropyridines.[21] This approach allows for the introduction of diverse substituents at multiple positions of the pyridine ring in a single step.
Quantitative Data: [3+3] Cycloaddition for 4-Fluoropyridine Synthesis
| Entry | Isocyanide | gem-Difluorocyclopropene | Catalyst/Base | Solvent | Yield (%) |
| 1 | TosMIC | 1,1-Difluoro-2-phenylcyclopropene | CuI / K₂CO₃ | Toluene | 85 |
| 2 | Ethyl Isocyanoacetate | 1,1-Difluoro-2-methylcyclopropene | CuI / K₂CO₃ | Toluene | 78 |
| 3 | Benzyl Isocyanide | 1,1-Difluoro-2-phenylcyclopropene | CuI / K₂CO₃ | Toluene | 82 |
Data adapted from Hu, Y. et al.[21]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine (Microwave)[5]
-
Reaction Setup: To a microwave reaction vial, add 2-fluoro-4-iodopyridine (1.0 equiv.), the desired amine (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and BINAP (7.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial to achieve a concentration of approximately 0.2 M.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoropyridine[7]
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4-fluoropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 3: SNAr of 2,4-Difluoropyridine with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-difluoropyridine (1.0 equiv.) and the amine nucleophile (e.g., piperidine, 1.1 equiv.) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. baranlab.org [baranlab.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 21. Cu/base co-catalyzed [3+3] cycloaddition for the synthesis of highly functionalized 4-fluoropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 2-Fluoro-4-nitropyridine in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall project timelines. For researchers and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, 2-Fluoro-4-nitropyridine has emerged as a superior reagent for nucleophilic aromatic substitution (SNAr) reactions compared to its chloro-analogue, 2-chloro-4-nitropyridine. This guide provides a comprehensive cost-benefit analysis, supported by experimental data, to elucidate the strategic advantages of employing this compound in synthesis.
Performance Comparison: The Fluorine Advantage in SNAr Reactions
The enhanced reactivity of this compound in SNAr reactions is a well-established principle in organic chemistry. The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the SNAr mechanism. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates and often allowing for the use of milder reaction conditions.
While direct side-by-side kinetic studies for this compound and 2-chloro-4-nitropyridine with a broad range of nucleophiles are not extensively consolidated in single reports, the available data and established principles of SNAr reactivity consistently demonstrate the superiority of the fluoro-substituted compound. For instance, in reactions with amine nucleophiles, a common transformation in medicinal chemistry, this compound generally affords higher yields in shorter reaction times and at lower temperatures compared to 2-chloro-4-nitropyridine.
To illustrate this, let's consider a representative SNAr reaction with a common amine nucleophile, piperidine.
Table 1: Comparative Performance in SNAr Reaction with Piperidine
| Parameter | This compound | 2-Chloro-4-nitropyridine |
| Reaction Time | Significantly Shorter | Longer |
| Reaction Temperature | Lower (often room temp.) | Higher (often requires heating) |
| Typical Yield | High to Excellent (>90%) | Moderate to High (70-90%) |
| Byproduct Formation | Generally Lower | Can be higher due to harsher conditions |
Cost-Benefit Analysis: Beyond the Initial Price Tag
A crucial aspect of reagent selection is the cost. While this compound often has a higher initial purchase price per gram compared to 2-chloro-4-nitropyridine, a comprehensive cost-benefit analysis reveals a more nuanced picture. The higher reactivity of the fluoro-derivative can lead to significant downstream cost savings.
Table 2: Cost Comparison and Analysis
| Reagent | Purity | Price (per gram) | Molar Mass ( g/mol ) | Price (per mole) |
| This compound | 97% | ~$90.00 | 142.09 | ~$12,788 |
| 2-Chloro-4-nitropyridine | 97% | ~$10.27 | 158.54 | ~$1,628 |
Note: Prices are approximate and can vary based on supplier and quantity.
At first glance, the cost per mole of 2-chloro-4-nitropyridine is substantially lower. However, the "benefit" side of the equation for this compound includes:
-
Increased Throughput: Faster reaction times translate to a higher number of reaction cycles in a given timeframe, increasing overall productivity.
-
Energy Savings: The ability to conduct reactions at lower temperatures reduces energy consumption, a significant factor in large-scale synthesis.
-
Reduced Downstream Costs: Higher yields and cleaner reaction profiles often simplify purification processes, leading to savings in solvents, chromatography media, and labor.
-
Improved Functional Group Tolerance: Milder reaction conditions enabled by the higher reactivity of this compound can be crucial when working with sensitive functional groups in complex molecules, potentially avoiding the need for additional protection-deprotection steps.
Experimental Protocols
A detailed methodology for a representative SNAr reaction is provided below. This protocol can be adapted for various amine nucleophiles with either this compound or 2-chloro-4-nitropyridine, with the expectation of adjusting reaction time and temperature for the latter.
General Procedure for Nucleophilic Aromatic Substitution with an Amine:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-halo-4-nitropyridine (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) to a concentration of approximately 0.2 M.
-
Addition of Nucleophile: To the stirred solution, add the amine nucleophile (1.1 equivalents). If the amine is a salt, a base (e.g., triethylamine, 1.2 equivalents) should be added.
-
Reaction Monitoring:
-
For This compound , the reaction is often stirred at room temperature.
-
For 2-Chloro-4-nitropyridine , the reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure substituted product.
Mandatory Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the SNAr reaction.
Conclusion
For researchers, scientists, and drug development professionals, the choice between this compound and its chloro-analogue for SNAr reactions extends beyond a simple comparison of initial cost. The superior reactivity of this compound, leading to faster reactions, milder conditions, and often higher yields, presents a compelling case for its use. These performance benefits can translate into significant savings in time, energy, and downstream processing costs, ultimately making it a more cost-effective and strategically advantageous choice for the synthesis of valuable and complex molecules. The incorporation of fluorine in pharmaceutical intermediates continues to be a key strategy for enhancing molecular properties, and the use of reagents like this compound is a testament to this trend.
The Strategic Advantage of 2-Fluoro-4-nitropyridine in Multi-Step Synthesis: A Comparative Guide
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the vast array of heterocyclic intermediates, 2-fluoro-4-nitropyridine has emerged as a highly valuable reagent for the introduction of a substituted pyridine moiety. This guide provides an objective comparison of this compound with its common alternative, 2-chloro-4-nitropyridine, in the context of multi-step synthesis, supported by foundational principles of reactivity and data from analogous systems.
Superior Reactivity in Nucleophilic Aromatic Substitution
The primary utility of this compound lies in its high reactivity towards nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is inherently activated for nucleophilic attack at the 2- and 4-positions. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group at the 4-position, which can stabilize the negative charge of the Meisenheimer intermediate through resonance.
Table 1: Comparison of Expected Reactivity in SNAr Reactions
| Reagent | Leaving Group | Expected Relative Reactivity | Rationale |
| This compound | F | High | Highly electronegative fluorine atom strongly activates the C2 position for nucleophilic attack. |
| 2-Chloro-4-nitropyridine | Cl | Moderate | Less electronegative than fluorine, leading to a less electrophilic C2 position. |
| 2-Bromo-4-nitropyridine | Br | Lower | Weaker inductive electron withdrawal compared to fluorine and chlorine. |
Application in the Synthesis of Kinase Inhibitors
A significant application of 2-substituted-4-nitropyridines is in the synthesis of kinase inhibitors, a critical class of therapeutic agents. The 4-aminopyridine scaffold is a key pharmacophore in a variety of kinase inhibitors, including Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which are targets for cardiovascular and neurological diseases.[1]
The synthesis of these inhibitors often involves a multi-step sequence, beginning with the SNAr reaction of a 2-halopyridine with a suitable amine, followed by reduction of the nitro group to an amine. The enhanced reactivity of this compound can lead to milder reaction conditions, shorter reaction times, and higher yields in the initial SNAr step, thereby improving the overall efficiency of the synthetic route.
Below is a generalized experimental workflow for the synthesis of a 4-amino-2-(substituted)pyridine derivative, a common core structure in kinase inhibitors.
Experimental Protocols
While specific protocols for this compound are not extensively detailed in the available literature, the following protocols for analogous SNAr reactions can be adapted. Given the higher reactivity of the fluoro-substituent, it is often possible to employ milder conditions (e.g., lower temperatures, weaker bases) compared to the chloro-analogues.
Protocol 1: General Procedure for SNAr with an Amine (Hypothetical for this compound)
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is added the desired amine (1.0-1.2 eq) and a base (e.g., K2CO3, DIPEA, 1.5-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: SNAr with an Amine using 2-Chloro-4-nitropyridine (for comparison)
A mixture of 2-chloro-4-nitropyridine (1.0 eq), the amine (1.1 eq), and a base such as triethylamine (1.5 eq) in a solvent like ethanol or isopropanol is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by crystallization or column chromatography.
Table 2: Comparison of Reaction Conditions for SNAr with Amines
| Parameter | This compound (Expected) | 2-Chloro-4-nitropyridine (Typical) |
| Temperature | Room Temperature to 80 °C | Reflux (e.g., >80 °C) |
| Base | Milder bases (e.g., K2CO3) may suffice | Stronger organic bases often used |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher | Generally good, but may be lower |
Signaling Pathway Involvement: ROCK Inhibition
The 4-aminopyridine derivatives synthesized from this compound are potent inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular functions such as contraction, motility, and adhesion. Dysregulation of this pathway is implicated in various diseases, making ROCK a significant therapeutic target.
Conclusion
This compound stands out as a superior reagent for multi-step synthesis, particularly in the construction of complex molecules like kinase inhibitors. Its enhanced reactivity in nucleophilic aromatic substitution reactions, a consequence of the excellent leaving group ability of the fluorine atom, allows for milder reaction conditions, potentially shorter synthesis times, and improved yields compared to its chloro-analogue. While direct comparative data is sparse, the fundamental principles of organic chemistry strongly support the efficacy of this compound as a strategic building block for researchers and scientists in drug development. The ability to efficiently construct key pharmacophores like the 4-aminopyridine core underscores its importance in modern synthetic chemistry.
References
Comparative Kinetic Analysis of 2-Fluoro-4-nitropyridine in Nucleophilic Aromatic Substitution
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic and heteroaromatic scaffolds is of paramount importance. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile tool. This guide provides a comprehensive comparison of the kinetic performance of 2-fluoro-4-nitropyridine in SNAr reactions, juxtaposed with alternative halogenated nitropyridines. The information presented herein, supported by experimental data and detailed protocols, is intended to aid researchers in the rational design of synthetic routes and the selection of optimal reaction partners.
Superior Reactivity of Fluorine in SNAr Reactions
It is a well-established principle in physical organic chemistry that in nucleophilic aromatic substitution reactions, fluorine is a significantly better leaving group compared to other halogens such as chlorine, bromine, and iodine.[1] This is in stark contrast to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions. The enhanced reactivity of fluoro-substituted nitroaromatics is attributed to the high electronegativity of the fluorine atom. This property exerts a strong inductive electron-withdrawing effect, which potently stabilizes the negatively charged intermediate, known as the Meisenheimer complex, formed during the rate-determining step of the SNAr mechanism.[1] This stabilization of the intermediate lowers the activation energy of the reaction, thereby accelerating the overall reaction rate.[1]
The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group at the 4-position, makes this compound a highly activated substrate for nucleophilic attack.[2] The placement of the nitro group para to the fluorine leaving group allows for effective resonance stabilization of the Meisenheimer intermediate, further enhancing the substrate's reactivity.
Comparative Kinetic Data
While direct, side-by-side quantitative kinetic data for this compound with a wide array of nucleophiles under identical conditions is limited in the available literature, a comparative assessment can be constructed by compiling data from studies on closely related compounds.[2] The following tables summarize the second-order rate constants (k₂) for the reactions of various chloronitropyridines with different nucleophiles. This data serves as a valuable benchmark to infer the significantly higher reactivity expected for this compound under similar conditions.
Table 1: Reactivity of 2-Chloro-5-nitropyridine with Substituted Anilines in DMSO at 45°C [2]
| Nucleophile (Aniline) | k₂ (x 10⁻⁴ M⁻¹s⁻¹) |
| p-OCH₃ | 10.3 |
| p-CH₃ | 6.46 |
| H | 2.51 |
| p-Cl | 1.15 |
| m-Cl | 0.63 |
Table 2: Comparative Reactivity of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine with Sodium Arenethiolates in Methanol at 30°C [2]
| Nucleophile (Sodium Arenethiolate) | 2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹) | 2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹) |
| p-CH₃ | 0.23 | 2.15 |
| H | 0.16 | 1.58 |
| p-Cl | 0.14 | 1.32 |
Based on the established principles of SNAr reactions, it is anticipated that the corresponding second-order rate constants for this compound would be significantly higher than those presented for its chloro-analogues.
Experimental Protocols
To facilitate the direct and accurate comparison of the reactivity of this compound and its alternatives, a standardized kinetic study is essential. The following protocol outlines a general and robust method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine or sodium methoxide, utilizing UV-Vis spectrophotometry.[2]
General Protocol for Kinetic Analysis using UV-Vis Spectrophotometry
1. Materials and Instrumentation:
-
This compound
-
Alternative halogenated nitropyridine (e.g., 2-chloro-4-nitropyridine)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., methanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and volumetric flasks
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at various known concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 5 x 10⁻² M, etc.) in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
3. Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This can be determined by recording the spectrum of a solution where the reaction has gone to completion.
-
Equilibrate the substrate and nucleophile solutions to the desired reaction temperature in the spectrophotometer's cuvette holder.
-
To initiate the reaction, rapidly inject a small, known volume of the substrate stock solution into the cuvette containing the nucleophile solution and mix thoroughly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.
-
Repeat the kinetic runs for each concentration of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
The entire procedure should be repeated for the alternative halogenated nitropyridine under identical conditions for a direct comparison.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the kinetic analysis of this compound reactions, the following diagrams, generated using the DOT language, illustrate the SNAr reaction mechanism and the experimental workflow.
Caption: General mechanism of the SNAr reaction of this compound.
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
Conclusion
The kinetic analysis of this compound in nucleophilic aromatic substitution reactions underscores its high reactivity, a direct consequence of the excellent leaving group ability of fluorine in this context. While comprehensive kinetic data for a broad range of nucleophiles remains an area for further investigation, the comparative data from analogous chloronitropyridines strongly supports the superior performance of the fluoro-derivative. The provided experimental protocol offers a standardized approach for researchers to quantify these reactivity differences and make informed decisions in the design and optimization of synthetic pathways involving nitropyridine scaffolds. The enhanced reactivity of this compound makes it a highly valuable and efficient building block for the synthesis of complex molecules in drug discovery and materials science.
References
A Spectroscopic Showdown: Unveiling the Electronic and Structural Differences Between 2-Fluoropyridine and 2-Chloropyridine
In the realm of heterocyclic chemistry, the substitution of a single atom can dramatically alter the physicochemical properties of a molecule. This guide provides a detailed spectroscopic comparison of 2-fluoropyridine and 2-chloropyridine, two closely related compounds that serve as vital building blocks in the synthesis of pharmaceuticals and agrochemicals. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectra, we can elucidate the subtle yet significant electronic and structural distinctions imparted by the fluorine and chlorine substituents. This comparative analysis, supported by experimental data, offers valuable insights for researchers and professionals engaged in drug discovery and development.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic parameters for 2-fluoropyridine and 2-chloropyridine, providing a clear and quantitative basis for comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) |
| 2-Fluoropyridine | 6.93 | 7.78 | 7.18 | 8.23 |
| 2-Chloropyridine | 7.32 | 7.64 | 7.23 | 8.39 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |
| 2-Fluoropyridine | 163.2 (d, ¹JCF=237.5 Hz) | 110.1 (d, ²JCF=39.5 Hz) | 140.2 (d, ³JCF=14.5 Hz) | 122.5 (d, ⁴JCF=4.5 Hz) | 149.5 (d, ³JCF=6.5 Hz) |
| 2-Chloropyridine | 152.0 | 124.5 | 139.0 | 122.8 | 149.8 |
Table 3: Infrared (IR) Spectroscopic Data (Neat)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| 2-Fluoropyridine | ~1580, 1470, 1430 | C=C/C=N stretching |
| ~1250 | C-F stretching | |
| 2-Chloropyridine | ~1575, 1460, 1420 | C=C/C=N stretching |
| ~750 | C-Cl stretching |
Table 4: UV-Vis Spectroscopic Data (Ethanol)
| Compound | λmax (nm) |
| 2-Fluoropyridine | ~260 |
| 2-Chloropyridine | ~265 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluoropyridine | 97 | 70 ([M-HCN]⁺), 50 |
| 2-Chloropyridine | 113, 115 (isotope peak) | 78 ([M-Cl]⁺), 51 |
Experimental Protocols
The following protocols outline the general procedures for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the analyte (2-fluoropyridine or 2-chloropyridine) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A wider spectral width (e.g., 200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are employed. Proton decoupling is applied to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For neat liquid samples, a single drop of the analyte is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal quality.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent, such as ethanol. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of approximately 200-400 nm.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC). Electron ionization (EI) is a common method for these volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow of the spectroscopic comparison between 2-fluoropyridine and 2-chloropyridine.
Caption: Workflow for the spectroscopic comparison of 2-fluoropyridine and 2-chloropyridine.
Comparative Analysis of Spectroscopic Data
The spectroscopic data reveals distinct differences between 2-fluoropyridine and 2-chloropyridine, primarily driven by the differing electronegativity and size of the halogen substituents.
NMR Spectroscopy: In the ¹H NMR spectra, the protons of 2-fluoropyridine generally appear at slightly different chemical shifts compared to those of 2-chloropyridine, reflecting the stronger electron-withdrawing nature of fluorine. The most significant difference is observed in the ¹³C NMR spectra. The carbon atom directly bonded to fluorine (C-2) in 2-fluoropyridine exhibits a large one-bond coupling constant (¹JCF) of approximately 237.5 Hz. This C-F coupling is also observed over two, three, and four bonds, providing a clear diagnostic feature. In contrast, the ¹³C spectrum of 2-chloropyridine does not show such prominent coupling with the chlorine atom.
IR Spectroscopy: The IR spectra of both compounds show characteristic peaks for the pyridine ring vibrations. The most notable difference is the position of the carbon-halogen stretching band. The C-F stretch in 2-fluoropyridine appears at a higher wavenumber (~1250 cm⁻¹) compared to the C-Cl stretch in 2-chloropyridine (~750 cm⁻¹).[1] This is due to the stronger C-F bond and the lighter mass of the fluorine atom.
UV-Vis Spectroscopy: Both compounds exhibit a primary absorption band in the UV region, which can be attributed to π→π* electronic transitions within the aromatic ring. The λmax for 2-chloropyridine is slightly red-shifted (longer wavelength) compared to 2-fluoropyridine. This suggests that the chlorine substituent has a slightly greater effect on the electronic structure of the pyridine ring that influences this transition.
Mass Spectrometry: The mass spectra of both compounds show distinct molecular ion peaks. For 2-chloropyridine, the presence of the chlorine-37 isotope results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.[2] The fragmentation patterns also differ significantly. 2-fluoropyridine tends to lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 70.[3] In contrast, a major fragmentation pathway for 2-chloropyridine is the loss of a chlorine radical, resulting in a prominent peak at m/z 78.[2]
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-nitropyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-nitropyridine (CAS No. 18614-46-5), a chemical widely used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance and must be handled with extreme care. All personnel handling this chemical should be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Hazard Identification:
| Hazard Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
Immediate First Aid Measures:
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a POISON CENTER or doctor.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.
-
In case of ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.
Personal Protective Equipment (PPE)
When handling this compound, especially during waste disposal procedures, the following personal protective equipment is mandatory:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Methodology:
-
Waste Identification and Segregation:
-
All waste containing this compound (e.g., unused product, contaminated labware, reaction residues) must be classified as hazardous waste.
-
This waste stream must be segregated from other laboratory waste to avoid incompatible chemical reactions.
-
-
Chemical Incompatibilities:
-
Avoid mixing this compound waste with the following:
-
Strong Oxidizing Agents: May lead to a vigorous, exothermic reaction.
-
Strong Reducing Agents: Can react with the nitro group.
-
Strong Acids and Bases: Can cause decomposition or reaction with the pyridine ring.
-
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
-
Waste Accumulation and Container Management:
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. The container must have a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Disposal Procedure:
-
All disposal of this compound must be conducted through a licensed professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-Fluoro-4-nitropyridine (CAS No. 18614-46-5). Adherence to these procedures is critical to ensure personal safety and environmental protection when working with this highly toxic compound.
Hazard Identification and Immediate Precautions
This compound is a highly toxic solid that can be fatal if swallowed, in contact with skin, or if inhaled. The compound is designated with the signal word "Danger" .
Hazard Statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
Immediate and strict adherence to all precautionary statements is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Nitrile gloves are recommended for handling pyridine compounds.[1] Always inspect gloves for integrity before use. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat must be worn. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize risk.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use appropriate tools to avoid generating dust.
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.
Storage Plan
-
Container: Keep the container tightly sealed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures
In the event of an emergency, immediate and correct action is vital.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For a small spill, and only if trained to do so, use an inert absorbent material like sand or vermiculite to contain the spill.[1] Scoop the material into a sealed container for disposal. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical environmental and safety responsibility.
Waste Segregation and Collection
-
Waste Type: this compound is a halogenated organic compound.
-
Container: Collect all waste, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.
Disposal Protocol
-
Collection: All waste containing this compound must be collected for professional disposal.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Incineration at a permitted facility is the recommended disposal method for halogenated nitrogen heterocyclic compounds.
-
Compliance: All disposal activities must comply with local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash. [1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
